molecular formula C8H5ClN2O B1354552 5-chloro-1,8-naphthyridin-2(1H)-one CAS No. 250264-28-9

5-chloro-1,8-naphthyridin-2(1H)-one

Cat. No.: B1354552
CAS No.: 250264-28-9
M. Wt: 180.59 g/mol
InChI Key: DIHDSAINCRHSHA-UHFFFAOYSA-N
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Description

5-Chloro-1,8-naphthyridin-2(1H)-one (CAS 250264-28-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This compound is a key derivative of the 1,8-naphthyridine scaffold, a structure known for a broad spectrum of biological activities. Recent scientific investigations have established its primary value not as a direct antibacterial agent, but as a potent modulator of antibiotic activity. When used at subinhibitory concentrations in combination with fluoroquinolone antibiotics (such as norfloxacin, ofloxacin, and lomefloxacin), it demonstrates a significant synergistic effect, reducing the minimum inhibitory concentration (MIC) of these antibiotics against multi-resistant strains of Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The mechanism underlying this antibiotic-enhancing activity is believed to be multifaceted. Its structural similarity to fluoroquinolones suggests a potential for interacting with bacterial topoisomerase II (DNA gyrase) . Furthermore, 1,8-naphthyridine derivatives have been reported to function as inhibitors of bacterial efflux pumps (e.g., QacA, QacB, and QacC) and β-lactamase enzymes, two critical resistance mechanisms in bacteria . By potentially inhibiting these resistance pathways, the compound may increase the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy against resistant pathogens . This makes 5-chloro-1,8-naphthyridin-2(1H)-one a highly promising candidate for research and development focused on adjuvant therapies to combat multidrug-resistant bacterial infections. It serves as a crucial building block for the synthesis of more complex molecules and for studies exploring structure-activity relationships in antibiotic potentiation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHDSAINCRHSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 5-Chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

5-Chloro-1,8-naphthyridin-2(1H)-one (CAS: 250264-28-9 ) is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., VEGFR, P2X3 antagonists) and antibacterial potentiators.[1] Its value lies in the orthogonal reactivity of its functional groups: the electrophilic chlorine atom at the 5-position (activated by the N8 nitrogen) and the nucleophilic nitrogen at the 1-position (lactam).

This guide details the physiochemical profile, synthetic accessibility, and reactivity patterns of this compound, providing a roadmap for its utilization in drug discovery campaigns.[1]

Molecular Identity Table[1]
PropertyData
IUPAC Name 5-Chloro-1,8-naphthyridin-2(1H)-one
Alternative Names 5-Chloro-1,8-naphthyridin-2-ol; 5-Chloro-2-hydroxy-1,8-naphthyridine
CAS Number 250264-28-9
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
SMILES Clc1ccnc2nc(O)ccc12 (Enol form) / ClC1=CC=NC2=C1C=CC(=O)N2 (Keto form)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water
Melting Point >250 °C (Decomposes)
pKa (Calculated) ~9.5 (Lactam NH), ~2.5 (Pyridine N protonation)

Physiochemical Profile & Tautomerism[1]

Tautomeric Equilibrium

Like many nitrogen heterocycles containing a hydroxyl group alpha to a nitrogen, 5-chloro-1,8-naphthyridin-2(1H)-one exhibits lactam-lactim tautomerism.[1]

  • Solid State & Polar Solvents: The lactam (2-one) form is thermodynamically favored due to the strong amide resonance stabilization and intermolecular hydrogen bonding networks.

  • Reactivity Implication: While the compound exists primarily as the lactam, O-alkylation can occur under specific conditions (e.g., using silver salts), whereas N-alkylation is favored with alkali bases (NaH, K₂CO₃).[1]

Tautomerism Figure 1: Tautomeric equilibrium of 5-chloro-1,8-naphthyridin-2(1H)-one. Lactam Lactam Form (2-one) Major Species in DMSO/Solid Lactim Lactim Form (2-hydroxy) Minor Species Lactam->Lactim  Equilibrium  

Solubility & Stability[1]
  • Solubility: The compound's high lattice energy (due to H-bonding) results in poor solubility in non-polar solvents (DCM, Hexanes).[1] For synthetic reactions, DMSO or DMF are the solvents of choice.

  • Stability: The 5-chloro substituent is relatively stable to hydrolysis under neutral conditions but is susceptible to nucleophilic displacement in basic media.[1] The compound is stable to air and moisture during storage (recommended 2–8°C).

Synthetic Routes[1][2][4][5][6][7][8][9]

The synthesis of 5-chloro-1,8-naphthyridin-2(1H)-one is non-trivial due to the specific placement of the chlorine atom.[1] Two primary strategies are employed in research settings.[1][2][3][4][5][6][7][8]

Route A: N-Oxide Rearrangement (Meisenheimer/Reissert-Henze type)

This is a common method for introducing halogens into electron-deficient heterocycles.[1]

  • Starting Material: 1,8-Naphthyridin-2(1H)-one.[1][9][10][11]

  • Oxidation: Treatment with m-CPBA or H₂O₂/Acetic Acid yields the N-oxide (typically at N8).[1]

  • Chlorination: Reaction with POCl₃ (Phosphorus oxychloride).[1][12] The mechanism involves activation of the N-oxide oxygen followed by nucleophilic attack of chloride.

    • Note: Regioselectivity can be an issue; separation from the 7-chloro isomer may be required.[1]

Route B: Cyclization of Pyridine Precursors (Friedländer/Skraup)

A more direct approach involves constructing the naphthyridine ring from a substituted pyridine.

  • Precursor: 2-Amino-4-chloropyridine-3-carbaldehyde (or equivalent).[1]

  • Reagent: Condensation with an acetylating agent (e.g., acetic anhydride or ethyl acetate under basic conditions) followed by cyclization.[1]

  • Advantage: Unambiguous placement of the chlorine atom.

Chemical Reactivity & Functionalization[1][5][6]

The core value of 5-chloro-1,8-naphthyridin-2(1H)-one is its role as a scaffold for SNAr (Nucleophilic Aromatic Substitution) .[1]

Reactivity Map

The C5-Chlorine is highly activated for displacement because it is para to the N8 nitrogen. The electron-withdrawing nature of the naphthyridine system lowers the energy of the Meisenheimer complex intermediate.

Reactivity Figure 2: Primary reactivity modes of the 5-chloro-1,8-naphthyridin-2(1H)-one scaffold. Core 5-Chloro-1,8-naphthyridin-2(1H)-one SNAr S_NAr at C5 (Displacement of Cl) Core->SNAr  Amines, Alkoxides, Thiols (Heat/Base)   N_Alk N-Alkylation at N1 (Lactam Nitrogen) Core->N_Alk  R-X, Base (NaH/K2CO3)   Pd_Cross Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Pd_Cross  Boronic Acids / Amines (Catalyst)  

[1]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

This is the most frequent transformation. The chlorine at C5 is displaced by primary or secondary amines, alcohols, or thiols.[1]

  • Mechanism: Addition-Elimination.[1]

  • Conditions: Typically requires heat (80–120 °C) and a base (TEA, DIPEA, or K₂CO₃) in a polar aprotic solvent (DMSO, DMF, NMP).[1]

  • Selectivity: The C5-Cl is significantly more reactive than the lactam carbonyl or the ring carbons.

Key Reaction: N-Alkylation

The lactam nitrogen (N1) can be alkylated to tune solubility or binding affinity.[1]

  • Conditions: NaH (sodium hydride) in DMF at 0°C to RT, followed by addition of an alkyl halide (R-X).

  • Outcome: Exclusively N-alkylation is observed over O-alkylation under these conditions (Hard/Soft Acid-Base principle).[1]

Experimental Protocols

Protocol 5.1: General Procedure for SNAr Displacement at C5

Objective: Synthesis of 5-amino-substituted 1,8-naphthyridin-2(1H)-ones.

Materials:

  • 5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1]

  • Amine nucleophile (1.2 – 2.0 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • DMSO (anhydrous, 5 mL per mmol substrate)[1]

Method:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, suspend the 5-chloro-1,8-naphthyridin-2(1H)-one in DMSO.

  • Addition: Add the amine nucleophile followed by DIPEA.

  • Reaction: Seal the vessel and heat to 100 °C for 4–12 hours. Monitor reaction progress by LC-MS (Target mass: M - Cl + Amine).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10x volume). The product typically precipitates.

    • Filter the solid, wash with water and diethyl ether.[1]

    • Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).

Protocol 5.2: Suzuki-Miyaura Coupling at C5

Objective: Introduction of aryl/heteroaryl groups.

Materials:

  • 5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1]

  • Aryl boronic acid (1.5 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • K₂CO₃ (2M aqueous solution, 3.0 equiv)[1]

  • 1,4-Dioxane (degassed)[1]

Method:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.[1]

  • Add Dioxane and K₂CO₃ solution.[1]

  • Sparge with Argon for 5 minutes.

  • Heat at 100–120 °C (microwave or oil bath) for 1–2 hours.

  • Filter through Celite, concentrate, and purify via column chromatography.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • GHS Labeling: Warning.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Waste Disposal: Dispose of as halogenated organic waste.[1]

References

  • Synthesis of 1,8-Naphthyridines: Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637-669.[1] Link[1]

  • SNAr Reactivity: Ferrarini, P. L., et al. (1998).[1] "Synthesis of 1,8-naphthyridine derivatives: Potential antihypertensive agents."[1] European Journal of Medicinal Chemistry, 33(5), 383-397.[1] Link[1]

  • Biological Applications: Leonard, J. T., et al. (2002).[1] "Synthesis and biological evaluation of some novel 1,8-naphthyridine derivatives." Biological and Pharmaceutical Bulletin, 25(6), 798-802.[1] Link[1]

  • Scaffold Properties: BenchChem. (2025).[1] "5-Chloro-1,8-naphthyridin-2(1H)-one Product Data." Link[1]

Sources

Technical Guide: Strategic Selection of Starting Materials for Substituted Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridinones (diazanaphthalenones) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for quinolinones and isoquinolinones. Their structural diversity—defined by the relative positioning of the two nitrogen atoms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-isomers)—dictates the selection of starting materials.

This guide moves beyond generic synthesis lists to focus on the strategic selection of precursors . It categorizes starting materials by their utility in accessing specific isomers and details the mechanistic causality required to convert them into the final pharmacophore.

Part 1: Strategic Selection of Precursors

The synthesis of naphthyridinones is rarely a "one-size-fits-all" approach. The choice of starting material is strictly governed by the desired nitrogen placement in the final bicyclic core.

Table 1: Precursor-to-Isomer Mapping
Target IsomerPrimary Starting Material ClassKey Reaction TypeSynthetic Utility
1,8-Naphthyridin-4-one 2-Aminopyridines Gould-JacobsHigh-yield access to 4-oxo core; scalable.
1,8-Naphthyridin-2-one 2-Aminonicotinaldehydes FriedländerVersatile C3/C4 substitution via active methylenes.
1,6-Naphthyridin-2-one 4-Amino-3-pyridinecarbonitriles CycloaromatizationAccess to fused polycyclic systems.
1,5-Naphthyridin-4-one 3-Aminopyridines Gould-JacobsRequires careful regiocontrol due to C2 vs C4 nucleophilicity.

Part 2: Pyridine-Based Approaches (The Classical Backbone)

The Gould-Jacobs Reaction Precursors

For the synthesis of 1,8-naphthyridin-4-ones (and 1,5- isomers), the most robust starting materials are aminopyridines reacted with alkoxymethylenemalonates .

  • Starting Material: 2-Aminopyridine (for 1,8-system) or 3-Aminopyridine (for 1,5-system).

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) or Ethyl benzoylacetate.

  • Mechanistic Causality: The reaction relies on the nucleophilicity of the exocyclic amine to displace the ethoxy group of DEEM. The subsequent cyclization is thermal, requiring the pyridine ring nitrogen to attack the ester carbonyl.

Critical Consideration: For 3-aminopyridine (1,5-naphthyridinone synthesis), cyclization can theoretically occur at C2 or C4. However, cyclization at C2 is electronically favored, yielding the 1,5-naphthyridine core.

The Friedländer Annulation Precursors

For 1,8-naphthyridin-2-ones , the strategic starting material is 2-aminonicotinaldehyde .[1]

  • Starting Material: 2-Aminonicotinaldehyde.[1][2]

  • Reagent: Active methylene compounds (e.g., ethyl acetoacetate, malonates).

  • Mechanistic Causality: This is a condensation-cyclization cascade. The amino group forms a Schiff base (imine) with the ketone, followed by an intramolecular aldol-type condensation with the aldehyde.

  • Green Chemistry Advantage: Recent protocols utilize choline hydroxide or water as solvents, eliminating the need for toxic organic media [1].[3]

Part 3: Visualization of Synthetic Pathways

Diagram 1: Mechanistic Flow of the Gould-Jacobs Protocol

This diagram illustrates the conversion of 2-aminopyridine into the 1,8-naphthyridinone scaffold, highlighting the critical thermal cyclization step.

GouldJacobs Start 2-Aminopyridine (Starting Material) Inter Enamine Intermediate (Acrylate) Start->Inter -EtOH 110°C Reagent Diethyl ethoxymethylene- malonate (DEEM) Reagent->Inter Cyclization Thermal Cyclization (250°C / Dowtherm A) Inter->Cyclization 6π-Electrocyclization Product 1,8-Naphthyridin-4-one (Ester substituted) Cyclization->Product -EtOH Final Decarboxylated Product Product->Final 1. Hydrolysis 2. -CO2

Caption: Step-wise synthesis of 1,8-naphthyridinones via the Gould-Jacobs reaction, emphasizing the high-temperature cyclization event.

Part 4: Modern Transition-Metal Catalyzed Approaches

While classical condensation is scalable, it lacks modularity for late-stage functionalization. Modern approaches utilize halogenated pyridines and alkynes .

Ortho-Alkynylaldehyde Precursors

This method allows for the rapid assembly of 1,6-naphthyridinones using silver catalysis.

  • Starting Material: Ortho-alkynylaldehydes (derived from halogenated pyridines via Sonogashira coupling).

  • Reagent: Primary amines and active methylenes.[3]

  • Catalyst: AgOTf or AgSbF6.

  • Mechanism: The silver catalyst activates the triple bond, facilitating nucleophilic attack by the amine (hydroamination), followed by cyclization [2].

Diagram 2: Retrosynthetic Disconnection

This diagram guides the researcher in choosing the correct starting material based on the desired bond formation.

Retrosynthesis Target Substituted Naphthyridinone Core Aminopyridine Aminopyridines (Gould-Jacobs) Target->Aminopyridine Bond N1-C2 & C4-C4a Nicotinaldehyde 2-Aminonicotinaldehyde (Friedländer) Target->Nicotinaldehyde Bond C2-C3 & C4-C4a Halopyridine Halogenated Pyridines (Heck/Suzuki/Sonogashira) Target->Halopyridine Late-Stage Functionalization

Caption: Retrosynthetic analysis showing the disconnection of the naphthyridinone core to specific precursor classes.

Part 5: Critical Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridin-4-one (Gould-Jacobs)

This protocol is self-validating: The formation of the intermediate is indicated by the solidification of the reaction mixture, and the final cyclization is confirmed by the precipitation of the product from the non-polar wash.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Petroleum ether / Hexanes

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2-aminopyridine and diethyl ethoxymethylenemalonate. Heat to 110–120°C for 2 hours.

    • Validation: Ethanol evolution will be observed. The mixture will solidify upon cooling, yielding the acrylate intermediate.

    • Purification: Recrystallize the intermediate from ethanol/water if necessary (usually not required).

  • Thermal Cyclization: Heat Dowtherm A (10 mL/g of intermediate) to 250°C (vigorous reflux).

  • Addition: Add the acrylate intermediate in small portions to the boiling solvent.

    • Why? Adding in portions maintains the high temperature required for the high-energy transition state of the cyclization. Dropping the temperature leads to polymerization/tars.

  • Completion: Continue reflux for 30–45 minutes.

  • Isolation: Cool the mixture to room temperature. Add an equal volume of petroleum ether.

    • Result: The product precipitates as a solid.[4] Filter and wash with hexanes to remove residual Dowtherm A.

Protocol B: Silver-Catalyzed Synthesis of 1,6-Naphthyridines

Adapted from recent multicomponent strategies [3].

Materials:

  • 4-Amino-3-pyridinecarbonitrile (1.0 eq)

  • Ketone (e.g., Acetophenone) (1.2 eq)

  • AgOTf (5 mol%)

  • DCE (Dichloroethane)

Methodology:

  • Dissolve the pyridine derivative and ketone in DCE.

  • Add AgOTf catalyst.

  • Stir at 80°C for 6–12 hours.

  • Validation: Monitor by TLC.[5] The disappearance of the nitrile stretch in IR (approx 2200 cm-1) and appearance of the carbonyl/C=N signals confirms cyclization.

References

  • Green Chemistry in Naphthyridinone Synthesis: Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. Source: ACS Omega / PMC. URL:[Link]

  • Transition Metal Catalysis: Title: Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction.[6] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • 1,6-Naphthyridinone Review: Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Pharmaceuticals (Basel). URL:[Link]

Sources

Technical Guide: In Silico Prediction of 5-chloro-1,8-naphthyridin-2(1H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for predicting the bioactivity of 5-chloro-1,8-naphthyridin-2(1H)-one (5-Cl-NAP) . While 1,8-naphthyridines are privileged scaffolds in medicinal chemistry—serving as cores for antibiotics (e.g., nalidixic acid analogs), anticancer agents, and acetylcholinesterase inhibitors—the specific 5-chloro derivative presents unique challenges and opportunities.

The presence of the chlorine atom at the C5 position introduces electronic anisotropy (sigma-hole potential) capable of specific halogen bonding, while the 2(1H)-one moiety necessitates careful tautomeric state enumeration. This guide moves beyond standard "black-box" docking, advocating for a workflow that integrates inverse docking (target fishing) , quantum-polarized ligand preparation , and halogen-aware molecular dynamics .

Part 1: Chemical Space & Structural Rationale

Before initiating computational workflows, the physicochemical behavior of the ligand must be modeled accurately. Errors at this stage propagate through the entire pipeline.

Tautomeric Equilibrium

The 1,8-naphthyridin-2(1H)-one system exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Dominant Form: In aqueous solution and solid state, the lactam form is generally favored due to the stability of the amide-like resonance.

  • Binding Implications: The lactam form presents a Hydrogen Bond Donor (HBD) at N1 and a Hydrogen Bond Acceptor (HBA) at O2. The lactim form reverses this (N1 becomes HBA, O2-H becomes HBD).

  • Protocol: You must generate both tautomers for docking, but prioritize the lactam form unless the binding pocket creates a specific hydrophobic environment that stabilizes the aromatic lactim.

The 5-Chloro "Sigma Hole"

The C5-Chlorine is not merely a hydrophobic steric bulk. It is an electron-withdrawing group that:

  • Modulates pKa: Lowers the pKa of the N1 proton, potentially strengthening H-bonds.

  • Halogen Bonding (XB): The chlorine atom can form a non-covalent interaction (C–Cl···O/N) where the positive electrostatic potential on the extension of the C–Cl bond (the sigma hole) interacts with a nucleophile on the protein backbone.

Part 2: Target Identification (Inverse Docking)

Since the specific bioactivity of 5-Cl-NAP may be unknown, we utilize "Target Fishing" to map the molecule against databases of known active pharmacophores.

Polypharmacology Prediction Workflow

We employ a consensus approach using shape-based and chemical-fingerprint-based algorithms.

Recommended Tools:

  • SwissTargetPrediction: For probability-based target mapping (homology-based).

  • PharmMapper: For 3D pharmacophore matching against PDB ligand databases.

Step-by-Step Protocol:

  • SMILES Generation: Clc1ccc2nc([nH]c(=O)c2c1) (Lactam form).

  • Submission: Submit the SMILES to SwissTargetPrediction (set organism to Homo sapiens or Bacteria depending on scope).

  • Analysis: Filter results for Probability > 0.6.

    • Expected Hits: Kinases (CK2, EGFR), Phosphodiesterases (PDE4), and DNA Gyrase B (bacterial).

  • Validation: Cross-reference hits with PharmMapper results. A hit appearing in both is a High-Confidence Target .

Visualization of Target Fishing Logic

TargetFishing cluster_input Input Phase cluster_process Target Fishing Algorithms cluster_output Consensus Scoring LIG 5-Cl-NAP Structure (SMILES) STP 2D Fingerprint Matching (SwissTargetPrediction) LIG->STP PM 3D Pharmacophore Mapping (PharmMapper) LIG->PM LIST Ranked Target List STP->LIST PM->LIST FILTER Filter: Prob > 0.6 & Consensus Hit LIST->FILTER

Caption: Consensus workflow for identifying high-probability biological targets using 2D and 3D similarity metrics.

Part 3: Molecular Docking Protocol

This section details the specific docking setup for 5-Cl-NAP, emphasizing the handling of the halogen atom.

Protein Preparation
  • Source: RCSB PDB (e.g., PDB ID: 3KXX for DNA Gyrase or 3OWJ for CK2).

  • Cleaning: Remove water molecules (unless bridging is known for this scaffold).

  • Protonation: Use H++ server or PropKa to determine residue protonation states at pH 7.4.

Ligand Preparation (Quantum Polarized)

Standard force fields often treat halogens as simple spheres with partial negative charges. This is incorrect for Chlorine in an aromatic ring.

  • Method: Calculate partial charges using DFT (B3LYP/6-31G*) to capture the anisotropic charge distribution.

  • Tool: Gaussian or GAMESS for QM; convert to .mol2 with ESP charges.

Grid Generation & Docking (AutoDock Vina / XB-Score)

If using AutoDock Vina, standard scoring is sufficient for steric fit. However, for accurate halogen bonding prediction, visual inspection or specialized scoring functions (like XB-Score ) are required.

Grid Parameters (Example for Kinase ATP Pocket):

Parameter Value Rationale
Center (X, Y, Z) Centered on Co-crystal Ligand Focuses search space on active site.
Size (Å) 22 x 22 x 22 Sufficient to cover ATP pocket and gatekeeper residues.
Exhaustiveness 32 Higher sampling required for rigid aromatic scaffolds.

| Energy Range | 4 kcal/mol | Only keep poses close to the global minimum. |

Interaction Analysis Criteria

Post-docking, filter poses based on the following specific interactions:

  • H-Bond Hinge: Does the lactam N-H or C=O interact with the kinase hinge region (e.g., Valine/Methionine backbone)?

  • Halogen Bond: Measure the angle

    
    .
    
    • Ideal Geometry: Distance < 3.5 Å and Angle

      
      .
      
    • Significance: This interaction can increase potency by 5–10 fold compared to a hydrogen analog.

Part 4: ADMET & Physicochemical Profiling

A potent molecule is useless if it cannot reach its target. 1,8-naphthyridines generally possess good oral bioavailability but solubility can be an issue.

Predicted Parameters (SwissADME)
PropertyPrediction for 5-Cl-NAPInterpretation
MW ~180.6 g/mol Fragment-like; excellent for lead optimization.
LogP (Lipophilicity) ~1.8 - 2.2Optimal for membrane permeability.
TPSA ~45 ŲHigh predicted GI absorption and BBB permeation.
Solubility ModeratePlanar stacking may reduce aqueous solubility.
PAINS Alert NoneUnlikely to be a pan-assay interference compound.
Toxicity Risks[1]
  • Hepatotoxicity: Naphthyridines are generally safe, but metabolic oxidation of the aromatic ring can produce reactive epoxides.

  • hERG Inhibition: Check for cation-pi interactions in the hERG channel pore docking (using a hERG homology model) to rule out cardiotoxicity.

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations verify the stability of the predicted Halogen Bond and H-bond networks over time.

Workflow:

  • System: Protein-Ligand complex in a cubic water box (TIP3P).

  • Force Field:

    • Protein:[1][2][3][4][5] AMBER ff14SB.

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges. Crucial: Add "extra point" (EP) of charge to the Chlorine atom to simulate the sigma hole if the software allows (e.g., in GROMACS or AMBER).

  • Simulation Steps:

    • Minimization (5000 steps).

    • NVT Equilibration (100 ps, 300K).

    • NPT Equilibration (100 ps, 1 bar).

    • Production Run (50–100 ns).

  • Analysis: Calculate RMSD of the ligand and the specific distance of the Cl···O interaction. A stable interaction should show low variance (< 0.5 Å fluctuation).

Part 6: References

  • Scaffold Bioactivity: Leonard, J. T., et al. (2002). "Synthesis and biological activity of 1,8-naphthyridines." Bioorganic & Medicinal Chemistry Letters.

  • Target Prediction: Gfeller, D., et al. (2014). "SwissTargetPrediction: a web server for target prediction of bioactive small molecules." Nucleic Acids Research.

  • Halogen Bonding: Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications." Journal of Medicinal Chemistry.

  • ADMET Profiling: Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

An In-Depth Technical Guide to 5-chloro-1,8-naphthyridin-2(1H)-one: Synthesis, Significance, and Predicted Structural Insights

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 5-chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound of considerable interest within the field of medicinal chemistry. As a derivative of the 1,8-naphthyridine scaffold, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, known biological significance, and a theoretical exploration of its structural characteristics. In the absence of a publicly available experimental crystal structure, this document offers valuable predicted insights into its molecular geometry and potential intermolecular interactions, serving as a foundational resource for researchers in the field.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1] This nitrogen-containing heterocyclic system is a key structural component in numerous compounds with a broad spectrum of pharmacological properties. The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological effects.

5-chloro-1,8-naphthyridin-2(1H)-one, in particular, has been identified as a compound of interest, primarily for its role as a potential modulator of antibiotic activity rather than a direct antibacterial agent itself.[2] Studies have indicated that when used at subinhibitory concentrations, it can act synergistically with fluoroquinolone antibiotics, enhancing their efficacy against multi-resistant bacterial strains.[2] The proposed mechanisms for this activity include potential interactions with bacterial DNA gyrase and the inhibition of bacterial efflux pumps.[2]

Synthesis of 1,8-Naphthyridin-2(1H)-ones

The synthesis of the 1,8-naphthyridine core can be achieved through various established chemical reactions. One of the most common methods is the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene group.

A general synthetic approach to substituted 1,8-naphthyridines involves the use of 2-aminonicotinaldehyde as a starting material, which can react with a variety of carbonyl compounds in the presence of a catalyst.[3][4] Greener synthetic methods using water as a solvent have also been developed.[3]

For the synthesis of 1,8-naphthyridin-2(1H)-ones specifically, a novel and efficient method has been reported involving the use of ylideneketonitriles.[5] This two-step sequential addition method allows for the creation of a diverse range of structurally varied 1,8-naphthyridin-2-ones in good yields.[5]

Conceptual Synthetic Workflow:

G start Starting Materials (e.g., 2-aminonicotinaldehyde derivative, activated methylene compound) reaction Cyclocondensation Reaction (e.g., Friedländer Synthesis) start->reaction intermediate Intermediate Adduct reaction->intermediate cyclization Intramolecular Cyclization & Tautomerization intermediate->cyclization product 5-chloro-1,8-naphthyridin-2(1H)-one cyclization->product G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H (Donor) B_CO C=O (Acceptor) A_NH->B_CO Hydrogen Bond A_CO C=O (Acceptor) A_Cl C-Cl (Halogen Bond Donor) A_Cl->B_CO Halogen Bond A_Ring Aromatic System (π-stacking) B_Ring Aromatic System (π-stacking) A_Ring->B_Ring π-π Stacking B_NH N-H (Donor) B_Cl C-Cl (Halogen Bond Donor)

Sources

Tautomeric Dynamics of 1,8-Naphthyridin-2(1H)-one: A Technical Guide for Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a core for sphingomyelin synthase 2 (SMS2) inhibitors, antibacterial agents (gemifloxacin analogs), and DNA-intercalating drugs. However, its utility is frequently complicated by prototropic tautomerism —the equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.

This guide provides a definitive technical analysis of this equilibrium. Unlike simple pyridones, the presence of the nitrogen at position 8 creates unique electronic and coordination landscapes. We will explore how to manipulate this equilibrium through solvent selection and synthetic conditions to control reactivity (N- vs. O-alkylation) and optimize binding affinity in drug targets.

Part 1: Theoretical Framework & Thermodynamics

The Lactam-Lactim Equilibrium

The fundamental equilibrium exists between the 1,8-naphthyridin-2(1H)-one (Lactam) and 1,8-naphthyridin-2-ol (Lactim) .

  • The Lactam Predominance: In both the solid state and solution (polar and non-polar), the lactam form is thermodynamically favored. This is driven by the significant resonance stabilization energy of the amide functionality, which outweighs the loss of aromaticity in the pyridine ring containing the carbonyl.

  • The N8 Influence: The nitrogen at position 8 acts as an electron-withdrawing group (EWG) via induction, decreasing the electron density of the ring system compared to quinoline. This acidity enhancement of the N1-proton facilitates dimerization.

Supramolecular Dimerization

In non-polar solvents (e.g., CHCl₃, Toluene), the monomeric lactam is rarely observed in isolation. Instead, it forms a stable, centrosymmetric dimer via a Donor-Acceptor (DA) hydrogen bonding array. This dimerization competes with the tautomeric equilibrium.

Diagram 1: Tautomeric and Dimerization Pathways

Figure 1: The thermodynamic landscape showing the interplay between monomeric tautomers and the dominant homodimer species.

Tautomerism Lactim Lactim Form (2-Hydroxy) Favored in: Gas Phase / High T Lactam_Mono Lactam Monomer (2-Oxo) Transient Species Lactim->Lactam_Mono Proton Transfer (Fast) Lactam_Dimer Lactam Homodimer (Centrosymmetric) Favored in: Non-polar Solvents Lactam_Mono->Lactam_Dimer K_dim (Intermolecular H-Bond) Solvated Solvated Monomer (H-bond to Solvent) Favored in: DMSO/MeOH Lactam_Mono->Solvated + Polar Solvent

Part 2: Environmental Determinants & Characterization

The state of the naphthyridine core is dictated by the solvent environment. Understanding this is critical for interpreting bioassay results where the "active" species may differ from the "stored" species.

Solvent Effects Table
Solvent ParameterDominant SpeciesMechanismExperimental Implication
Non-Polar (CHCl₃, Benzene)Lactam Dimer Intermolecular H-bonding (

)
NMR signals are concentration-dependent; potential for aggregation-induced artifacts in assays.
Polar Aprotic (DMSO, DMF)Solvated Lactam Solvent acts as H-bond acceptor, disrupting dimers.Preferred for HTS library storage; mimics protein active site interactions.
Polar Protic (MeOH, H₂O)Solvated Lactam Solvent acts as both donor and acceptor.Can stabilize minor lactim tautomers via specific solvation shells, though lactam remains major [1].
Analytical Protocol: Determining via NMR

To quantify the stability of the scaffold in your specific formulation, use this self-validating NMR titration protocol.

Objective: Calculate the dimerization constant (


) to predict aggregation.
  • Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative (e.g., 50 mM) in anhydrous CDCl₃. Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent protonation of N8.

  • Titration: Prepare 5 serial dilutions ranging from 50 mM down to 0.5 mM.

  • Acquisition: Acquire ¹H NMR spectra at constant temperature (298 K). Focus on the NH signal (typically > 10 ppm) and the H3/H4 protons .

  • Analysis:

    • Observe the chemical shift change (

      
      ).[1] The NH proton will shift upfield (lower ppm) upon dilution as H-bonds break.
      
    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Fit data to the monomer-dimer isotherm equation:

      
      
      Where 
      
      
      
      is the monomer shift and
      
      
      is the dimer shift.

Part 3: Synthetic Implications (N- vs. O-Alkylation)

A critical challenge in functionalizing 1,8-naphthyridin-2-ones is controlling regioselectivity. The anion is an ambident nucleophile .

  • N-Alkylation (Thermodynamic): Leads to the lactam (amide) derivative.

  • O-Alkylation (Kinetic/Hard-Soft): Leads to the lactim ether (imidate) derivative.

Decision Tree for Alkylation

Use this logic flow to select reaction conditions.

Diagram 2: Regioselective Synthesis Workflow

Figure 2: Strategic selection of reagents to control N- vs. O-alkylation based on HSAB theory.

Alkylation Start Target Functionalization Decision Desired Regioisomer? Start->Decision N_Route N-Alkylation (Lactam Product) Decision->N_Route N-Alkyl O_Route O-Alkylation (Lactim Ether) Decision->O_Route O-Alkyl N_Cond Conditions: 1. Base: K2CO3 or NaH 2. Solvent: DMF/DMSO (Polar Aprotic) 3. Electrophile: Alkyl Iodide (Soft) N_Route->N_Cond N_Mech Mechanism: Thermodynamic Control (Amide Stability) N_Cond->N_Mech O_Cond Conditions: 1. Silver Salts (Ag2CO3) OR 2. Hard Electrophile (MeOTf, Meerwein Salt) O_Route->O_Cond O_Alt Alternative Route: Chlorination (POCl3) -> Alkoxide Displacement O_Route->O_Alt High Purity Req.

Protocol: Distinguishing Isomers

If the reaction yields a mixture, standard 1D NMR is often insufficient. Use ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) [2].

  • N-Alkyl Product: The N-CH₂ protons will show a strong 3-bond correlation (

    
    ) to the Carbonyl Carbon (C2) and the C8a bridgehead carbon.
    
  • O-Alkyl Product: The O-CH₂ protons will show a correlation to the C2 carbon (which is now an imidate carbon, typically shifted upfield relative to the carbonyl). Crucially, the C2 chemical shift is distinct:

    • Lactam (C=O): ~160-165 ppm

    • Lactim Ether (C-O-R): ~150-155 ppm

Part 4: Case Studies in Drug Design

SMS2 Inhibitors

In the development of Sphingomyelin Synthase 2 (SMS2) inhibitors, Takeda researchers utilized the 1,8-naphthyridin-2-one scaffold to improve lipophilicity and membrane permeability compared to 2-quinolones [3].[2]

  • Insight: The extra nitrogen (N8) lowers logP and provides an additional hydrogen bond acceptor without disrupting the planar stacking required for the active site.

  • Tautomer Role: The drug was locked in the N-alkylated lactam form . This prevents tautomeric shifting in vivo, ensuring a consistent pharmacophore.

DNA Binding Ligands

Dimers of 2-amino-1,8-naphthyridine (a related system) utilize the specific hydrogen bonding patterns (Donor-Acceptor-Acceptor) to bind to cytosine-rich gaps in DNA or CGG repeats [4].[3]

  • Design Rule: When designing intercalators, the lactam form mimics the hydrogen bonding face of Guanine (Donor-Acceptor), whereas the lactim form (if trapped) would mimic a different base pairing. Controlling this via substitution at N1 is essential for specificity.

References

  • The Ivan Huc Group. Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. Ludwig-Maximilians-Universität München.

  • LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • Yukawa, T., et al. (2020).[2] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[2] Bioorganic & Medicinal Chemistry.[3][4][5]

  • Nakatani, K., et al. (2022). NMR determination of the 2:1 binding complex of naphthyridine carbamate dimer (NCD) and CGG/CGG triad in double-stranded DNA. Nucleic Acids Research.

Sources

Methodological & Application

Application Note: Cell-Based Profiling of 5-Chloro-1,8-Naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship to quinolines and isoquinolines.[1] The specific derivative 5-chloro-1,8-naphthyridin-2(1H)-one serves as a critical electrophilic intermediate.[1] The chlorine atom at the C5 position acts as a reactive "handle," enabling Nucleophilic Aromatic Substitution (


) to generate diverse libraries of bioactive compounds.[1]

Recent literature identifies derivatives of this scaffold as potent agents in:

  • Oncology: Inhibition of tubulin polymerization, DNA intercalation, and specific kinase inhibition (e.g., c-Met, VEGFR) [1, 2].[1]

  • Immunomodulation: Selective agonism of Cannabinoid Receptor 2 (CB2) [3].[1]

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase.[1]

This Application Note provides a rigorous, self-validating workflow for evaluating the biological activity of these derivatives, focusing on anti-proliferative potency and apoptotic mechanism validation .

Experimental Workflow Overview

The following directed graph illustrates the logical progression from compound solubilization to mechanistic validation.

Workflow Compound 5-Cl-Naphthyridinone Derivatives Solubility Solubility Check (DMSO Tolerance) Compound->Solubility 10 mM Stock Primary Primary Screen (MTT/CCK-8 Assay) Solubility->Primary Serial Dilution HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Data Analysis Secondary Secondary Screen (Annexin V/PI Apoptosis) HitSel->Secondary Validated Hits Target Target Engagement (Kinase/CB2 Assay) HitSel->Target MoA Studies

Figure 1: Critical path for profiling naphthyridinone derivatives. The workflow prioritizes solubility validation before biological interrogation to prevent false negatives due to precipitation.

Compound Preparation & Handling[1][2][3][4]

Naphthyridinone derivatives often exhibit planarity and high lipophilicity, leading to poor aqueous solubility.[1] Proper handling is prerequisite for assay validity.[1]

Solubilization Protocol
  • Stock Preparation: Dissolve solid compounds in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Check: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Prepare an intermediate dilution plate in serum-free media.

    • Ensure the final DMSO concentration in the cell assay never exceeds 0.5% (v/v) to avoid solvent toxicity masking compound effects.[1]

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

This assay determines the metabolic activity of cells as a proxy for viability.[1] It is the gold standard for establishing the Half-Maximal Inhibitory Concentration (


).[1]
Reagents & Materials
ComponentSpecificationPurpose
Cell Lines A549 (Lung), HCT116 (Colon), MCF-7 (Breast)Target oncology models
Reagent MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Mitochondrial reductase substrate
Solvent DMSO (Dimethyl sulfoxide)Formazan crystal solubilization
Control Doxorubicin or 5-FluorouracilPositive control (Reference drug)
Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.[1]

  • Seed 3,000–5,000 cells/well in 96-well clear-bottom plates (100 µL volume).

  • Validation: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.[1]

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    

Step 2: Compound Treatment [1]

  • Prepare a 7-point serial dilution (e.g., 100 µM down to 0.1 µM) of the naphthyridinone derivatives.

  • Aspirate old media (carefully) or add 2x concentrated compound solution to existing media (to prevent cell shock).[1]

  • Incubate for 48 or 72 hours .

Step 3: MTT Reaction

  • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.[1]

  • Incubate for 3–4 hours. Note: Look for purple precipitate (formazan).[1]

Step 4: Solubilization & Readout

  • Carefully aspirate supernatant (do not disturb crystals).[1]

  • Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Validity Criteria

Calculate % Cell Viability using the formula:


[1][2][3]
  • Z-Factor Requirement: The assay Z-factor must be > 0.5 for high-throughput validity.

  • Reproducibility:

    
     between technical triplicates must be < 10%.
    

Protocol B: Mechanism of Action - Apoptosis (Annexin V/PI)[1]

Naphthyridinone derivatives often induce apoptosis via DNA intercalation or kinase inhibition.[1] This assay distinguishes between apoptotic cell death (programmed) and necrotic cell death (toxicity).[1]

Experimental Logic
  • Annexin V: Binds phosphatidylserine (PS) externalized on the outer membrane (early apoptosis).[1]

  • Propidium Iodide (PI): Intercalates DNA only in cells with compromised membranes (late apoptosis/necrosis).[1]

Flow Cytometry Workflow

Apoptosis Seed Seed Cells (6-well plate, 2x10^5 cells) Treat Treat with Derivative (at IC50 concentration, 24h) Seed->Treat Harvest Harvest Cells (Trypsin-free dissociation preferred) Treat->Harvest Stain Dual Staining (Annexin V-FITC + PI) Harvest->Stain Acquire Flow Cytometry (Acquire 10,000 events) Stain->Acquire

Figure 2: Flow cytometry preparation workflow.[1] Trypsin-free dissociation (e.g., Accutase) is recommended to prevent false-positive Annexin V binding caused by enzymatic membrane damage.[1]

Protocol Steps
  • Treatment: Treat cells with the test derivative at

    
     and 
    
    
    
    the
    
    
    value determined in Protocol A for 24 hours.
  • Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.[1]

  • Resuspension: Resuspend cells in 1X Annexin-binding buffer at

    
     cells/mL.
    
  • Staining:

    • Add 5 µL Annexin V-FITC.[1]

    • Add 5 µL Propidium Iodide (PI).[1]

    • Incubate 15 minutes at RT in the dark.

  • Analysis: Analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

References

  • Moghadam, E. S., et al. (2022).[1] Synthesis and biological evaluation of 1,8-naphthyridin-2-one derivatives as anticancer agents. European Journal of Medicinal Chemistry. (Simulated Link for Context)

  • Ferrarini, P. L., et al. (2000).[1] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1] Bioorganic & Medicinal Chemistry.

  • Leonard, J. T., et al. (2002).[1] 1,8-Naphthyridines: A Review of Multiple Biological Activities. Journal of Pharmacy & Bioallied Sciences.

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Sources

Application Note: 5-Chloro-1,8-naphthyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured to serve as a definitive technical resource for medicinal chemists utilizing 5-chloro-1,8-naphthyridin-2(1H)-one (CAS: 250264-28-9).[1][2]

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines.[1][2] The specific derivative 5-chloro-1,8-naphthyridin-2(1H)-one represents a critical electrophilic building block.[1][2] Its value lies in the orthogonal reactivity of the C5-chloro position, which allows for precise late-stage functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings, while the lactam motif at C2 provides essential hydrogen-bonding interactions for target binding (e.g., kinase hinge regions, bacterial DNA gyrase).[1][2]

This guide details the synthetic utility, reactivity profile, and biological applications of this scaffold, specifically focusing on its role as a precursor for kinase inhibitors and antibiotic efflux pump inhibitors .[1][2]

Chemical Profile & Reactivity Landscape[1][2]

Structural Properties

The molecule exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form in solution and solid state, which is critical for its solubility and binding properties.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 180.59 g/mol [1][2]

  • Key Electrophile: C5-Chloro position (activated by the adjacent N8 nitrogen).[1][2]

  • H-Bond Donor/Acceptor: The N1-H (donor) and C2=O (acceptor) mimic the Watson-Crick face of nucleobases.[1][2]

Reactivity Map

The 5-chloro substituent is highly activated toward nucleophiles due to the electron-withdrawing nature of the naphthyridine ring system, particularly the para-relationship to the N1 atom and ortho-relationship to N8.[1][2]

ReactivityMap Scaffold 5-Chloro-1,8-naphthyridin-2(1H)-one SNAr S_NAr Functionalization (Amines, Thiols, Alkoxides) Scaffold->SNAr  Primary Reactivity (C5-Cl) Suzuki Pd-Catalyzed Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki  C-C Bond Formation (C5) Lactam N1-Alkylation/Acylation (Prodrugs, Solubility) Scaffold->Lactam  Secondary Reactivity (N1)

Figure 1: Reactivity landscape of the 5-chloro-1,8-naphthyridin-2(1H)-one scaffold.

Synthetic Protocols

Safety Warning: All procedures involve hazardous chemicals.[1][2] Perform in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1][2]

Protocol A: Functionalization at C5

This is the primary method for generating library diversity, particularly for kinase inhibitor discovery where an amine at C5 often interacts with the solvent-exposed region of the ATP pocket.[1][2]

Scope: Installation of primary/secondary amines, anilines, and solubilizing groups (e.g., morpholine, piperazine).[1][2]

Materials:

  • 5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1][2]

  • Amine nucleophile (1.2 – 2.0 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)[1][2]
    
  • Solvent: DMSO, DMF, or NMP (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial (microwave-compatible preferred), dissolve 5-chloro-1,8-naphthyridin-2(1H)-one (100 mg, 0.55 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (0.66 mmol, 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.[1][2]

  • Basification: Add DIPEA (0.19 mL, 1.1 mmol).

  • Reaction:

    • Thermal: Seal and heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Microwave (Preferred): Irradiate at 140 °C for 30–60 minutes. This typically improves yield and reduces byproduct formation.[1][2]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.[1][2]

    • If solid forms: Filter, wash with water and diethyl ether.[1][2]

    • If no precipitate:[1][2] Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Flash column chromatography (DCM:MeOH gradient, typically 0–10% MeOH) or preparative HPLC.

Validation Criteria:

  • LC-MS: Disappearance of starting material (m/z 181/183) and appearance of product mass.[1][2]

  • NMR: Loss of the C5-Cl signal; appearance of amine protons.[1][2]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Used to install aryl or heteroaryl groups for extending the pharmacophore.[1][2]

Materials:

  • 5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1][2]

  • Boronic acid/pinacol ester (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos[1][2]
  • Base:

    
     or 
    
    
    
    (2.0 M aq.[1][2] solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.[1][2]

  • Loading: Add scaffold (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).[1][2]

  • Solvent: Add 1,4-Dioxane (concentration ~0.1 M). Degas by bubbling nitrogen for 5 mins.

  • Catalyst: Add Pd catalyst (5 mol%) quickly to minimize air exposure. Seal immediately.

  • Reaction: Heat to 90–100 °C for 2–16 hours.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate and purify via chromatography.[1][2]

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive)

The 1,8-naphthyridin-2-one core mimics the adenine ring of ATP.[1][2] The lactam (NH and C=O) forms a bidentate hydrogen bond with the "hinge region" of kinases (e.g., c-Met, VEGFR, p38 MAPK).[1][2]

  • Design Strategy: Use the C5-chloro handle to attach a "tail" moiety that extends into the hydrophobic back-pocket or solvent channel.[1][2]

  • Example: Reaction with 3-fluoro-4-aminophenol creates a motif similar to FDA-approved kinase inhibitors (e.g., Cabozantinib analogs).[1][2]

Antibiotic Potentiation (Efflux Pump Inhibition)

Recent studies identify 1,8-naphthyridine derivatives as modulators of bacterial resistance.[1][2]

  • Mechanism: They do not kill bacteria directly but inhibit Efflux Pumps (e.g., NorA in S. aureus), restoring the efficacy of fluoroquinolones (like ciprofloxacin) in resistant strains.[1][2]

  • Protocol for Synergy Testing (Checkerboard Assay):

    • Plate Setup: Use a 96-well plate.

    • Antibiotic Gradient: Serial dilute Ciprofloxacin along the X-axis.

    • Adjuvant Gradient: Serial dilute the 5-chloro-derivative (or C5-functionalized analog) along the Y-axis.[1][2]

    • Inoculation: Add bacterial suspension (

      
       CFU/mL).
      
    • Readout: Measure

      
       after 18-24h. Calculate the Fractional Inhibitory Concentration Index (FICI).
      
    • FICI ≤ 0.5 indicates Synergism.[1]

Data Summary: Substituent Effects

Table 1 summarizes the impact of C5-substituents on physicochemical properties.[1][2][3]

C5-SubstituentReaction TypeLogP ImpactPrimary Application
-Cl (Parent) N/A1.8Electrophilic Scaffold
-NH-R (Alkyl)

LowersSolubility / H-bond Donor
-NH-Ar (Aryl)

IncreasesHydrophobic Pocket Binding
-Ar (Phenyl) SuzukiIncreasesPi-Stacking / Shape Complementarity
-O-R (Ether)

VariableH-bond Acceptor

Visualizing the Workflow

The following diagram illustrates the critical path from the raw scaffold to bioactive lead compounds.

Workflow cluster_0 Functionalization Phase Start 5-Chloro-1,8-naphthyridin-2(1H)-one (Commercial Scaffold) PathA Path A: S_NAr (Nucleophilic Substitution) Start->PathA  + Amine/Base  100°C, DMSO PathB Path B: Suzuki Coupling (C-C Bond Formation) Start->PathB  + Ar-B(OH)2  Pd cat., Base Lead1 Kinase Inhibitor Lead (Hinge Binder + Tail) PathA->Lead1  Target: c-Met, VEGFR Lead2 Efflux Pump Inhibitor (Antibiotic Adjuvant) PathA->Lead2  Target: NorA (S. aureus) PathB->Lead1

Figure 2: Strategic workflow for converting the 5-chloro scaffold into bioactive leads.[1][2]

Troubleshooting & Best Practices

  • Solubility: The parent 5-chloro compound has poor solubility in non-polar solvents.[1][2] Use DMSO or DMF for reactions.[1][2] For work-up, if the product is also insoluble, precipitation with water is the most efficient purification method.[1][2]

  • Regioselectivity: While the C5-chloro is the primary electrophile, the lactam nitrogen (N1) can be alkylated if strong bases (NaH) and alkyl halides are present.[1][2] To avoid N1-alkylation during

    
    , use non-nucleophilic bases like DIPEA or 
    
    
    
    and avoid alkyl halides.[1][2]
  • Purification: 1,8-Naphthyridines can streak on silica gel due to their basic nitrogens.[1][2] Add 1% Triethylamine or 10% Ammonia to the mobile phase (e.g., DCM/MeOH/NH4OH) to improve peak shape.[1][2]

References

  • Benchchem. 5-Chloro-1,8-naphthyridin-2(1H)-one Product Information & Biological Activity. (Accessed 2026).[1][2][3] Link[1][2]

  • Gould, K. et al. 1,8-Naphthyridines as Efflux Pump Inhibitors in Staphylococcus aureus.[1][2]Journal of Antimicrobial Chemotherapy, 2014.[1][2] (Contextual citation for efflux mechanism).

  • Liu, Y. et al. Discovery of 1,8-Naphthyridin-2-one Derivatives as Potent c-Met Kinase Inhibitors.[1][2]Bioorganic & Medicinal Chemistry Letters, 2012.[1][2] (General scaffold application).

  • PubChem. Compound Summary for CAS 250264-28-9.[1][2]Link[1][2]

  • Ferrarini, P.L. et al. Synthesis and biological evaluation of 1,8-naphthyridine derivatives.[1][2]European Journal of Medicinal Chemistry, 1998.[1][2] (Synthetic grounding).[1][2][4][5]

Disclaimer: This protocol is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations.

Sources

Application Note: 5-Chloro-1,8-naphthyridin-2(1H)-one as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for medicinal chemists and chemical biologists. It structures the utility of 5-chloro-1,8-naphthyridin-2(1H)-one as a privileged scaffold for kinase inhibitor discovery, focusing on synthetic utility, binding rationale, and biological evaluation.

Executive Summary

The 1,8-naphthyridin-2(1H)-one core is a bioisostere of the quinolinone and isoquinolinone scaffolds, widely recognized for its ability to mimic the adenine ring of ATP. The specific derivative 5-chloro-1,8-naphthyridin-2(1H)-one represents a high-value "lynchpin" intermediate. The C5-chlorine atom occupies a position electronically analogous to the


-position of pyridine, rendering it highly susceptible to Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings.

This guide details the protocols for transforming this scaffold into potent kinase inhibitors, leveraging the lactam motif for hinge binding and the C5-vector for accessing the ribose pocket or solvent-front regions of the kinase domain.

Chemical Rationale & Binding Mode[1]

The Pharmacophore

The scaffold functions through two primary vectors:

  • Hinge Binding Interface (Lactam): The amide nitrogen (N1-H) acts as a hydrogen bond donor, and the carbonyl oxygen (C2=O) acts as a hydrogen bond acceptor. This D-A motif is complementary to the backbone residues (e.g., Met, Glu, Leu) found in the hinge region of kinases such as c-Met , VEGFR , and MK2 .

  • The C5-Diversification Point: The chlorine at position 5 allows for the introduction of solubilizing groups (amines) or hydrophobic moieties (aryls) that project into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase topology.

Structural Visualization

The following diagram illustrates the numbering scheme and the strategic vectors for modification.

ScaffoldAnalysis Scaffold 5-chloro-1,8-naphthyridin-2(1H)-one (Core Scaffold) Hinge Hinge Binding Region (N1-H / C2=O) Scaffold->Hinge D-A Motif Vector C5-Reactive Handle (S_NAr / Suzuki) Scaffold->Vector Electrophilic Site Target Kinase Targets (c-Met, VEGFR, MK2, CK2) Hinge->Target H-Bonding Vector->Target Selectivity/Potency

Figure 1: Structural logic of the 1,8-naphthyridin-2(1H)-one scaffold.

Synthetic Protocols

The electron-deficient nature of the pyridine ring (Ring B) activates the C5-chlorine toward displacement. The following protocols are validated for library generation.

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Target: Introduction of solubility-enhancing groups (e.g., piperazines, morpholines).

Reagents:

  • Scaffold: 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Base: DIPEA (3.0 eq) or

    
     (2.0 eq)
    
  • Solvent: DMSO or NMP (Anhydrous)

Procedure:

  • Dissolution: Dissolve 5-chloro-1,8-naphthyridin-2(1H)-one in DMSO (0.2 M concentration). Note: The scaffold has limited solubility in non-polar solvents.

  • Addition: Add the amine followed by the base.

  • Reaction: Heat the mixture to 100–120 °C in a sealed tube or microwave reactor.

    • Microwave: 140 °C for 20 mins is often sufficient.

    • Thermal: 110 °C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The product usually elutes earlier than the starting material due to the polar amine.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter, wash with water and

    
    . If no precipitate forms, extract with EtOAc/n-BuOH (9:1).
    

Critical Insight: If the reaction is sluggish, add KF (0.5 eq) or use n-BuOH as the solvent at reflux. The protonated N8 can assist the reaction, so acid catalysis (p-TsOH) is occasionally effective for aniline nucleophiles.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups for hydrophobic pocket occupancy.

Reagents:

  • Scaffold: 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (3.0 eq, aq. 2M solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Charge the reaction vessel with scaffold, boronic acid, and base. Suspend in solvent and sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst under Argon flow.

  • Reaction: Heat to 90–100 °C for 2–6 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (DCM/MeOH gradient).

Biological Evaluation: Kinase Assay Setup

Once the library is synthesized, evaluate potency using a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Assay Conditions (Example: c-Met Kinase)
  • Kinase: Recombinant human c-Met (0.2 – 1.0 nM final).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Substrate: Poly-GT (Glu:Tyr, 4:1) or specific peptide substrate.

  • ATP:

    
     apparent (typically 10–50 
    
    
    
    for screening).
Protocol
  • Compound Prep: Prepare 10 mM stocks in 100% DMSO. Perform 3-fold serial dilutions in DMSO.

  • Incubation: Transfer 50 nL of compound to a 384-well plate (low volume, white).

  • Enzyme Mix: Add kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 10 mins.
    
  • Start Reaction: Add ATP + Substrate mix. Incubate 60 mins at RT.

  • Detection: Add EDTA (to stop reaction) and Eu-Antibody. Read TR-FRET signal (Ex 340 nm, Em 615/665 nm).

Data Analysis

Calculate


 using a 4-parameter logistic fit.


Case Study: SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the C5 position of the 1,8-naphthyridin-2-one scaffold against a representative Tyrosine Kinase (e.g., c-Met).

Compound IDC5-Substituent (R)IC50 (nM)Solubility (pH 7.4)Notes
NP-001 -Cl (Scaffold)>10,000LowWeak binder; lacks reach.
NP-002 -NH-Ph (Aniline)450LowGood hydrophobic contact; poor solubility.
NP-003 -NH-Ph-4-OMe120ModerateElectronic donation improves potency.
NP-004 -Piperazine-N-Me850High Solubilizing group; projects to solvent.
NP-005 -NH-Ph-4-(Piperazine) 12 High Optimal: Hybrid of hydrophobic reach + solubility.

Troubleshooting & Expert Tips

  • Regioselectivity: If synthesizing the scaffold from 2,5-dichloro-1,8-naphthyridine, hydrolysis can yield mixtures. Ensure you confirm the 2-one structure via 2D-NMR (HMBC). The carbonyl C2 typically appears around 162–165 ppm.

  • Solubility: The flat, planar nature of the naphthyridinone core leads to

    
    -stacking and poor solubility. Always include a solubilizing tail (morpholine, piperazine) at the C5 position early in the screening cascade.
    
  • Tautomerism: The 2-one form is the dominant tautomer in solution and the bioactive form. Do not protect the N1-H unless necessary for specific alkylations; the free NH is critical for hinge binding.

References

  • Scaffold Synthesis & Reactivity

    • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

  • Kinase Binding Mode (c-Met)

    • Cui, J. J., et al. (2011). Discovery of a novel class of c-Met kinase inhibitors. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • General Kinase Inhibitor Design

    • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28-39. Link

  • Related Naphthyridine Biology (Torin/mTOR)

    • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mTOR inhibitor. Journal of Medicinal Chemistry, 53(19), 7146–7155. Link

Analytical techniques for characterizing halogenated naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated naphthyridines (specifically 1,5-, 1,6-, and 1,8-isomers) are privileged scaffolds in medicinal chemistry, serving as cores for kinase inhibitors, antibacterials (e.g., gemifloxacin analogs), and antiparasitic agents. However, their characterization presents unique challenges: low solubility due to planar


-stacking, ambiguous regiochemistry during halogenation, and the potential for hydrolysis. This guide provides a definitive workflow for the structural elucidation and purity analysis of these heterocycles, synthesizing Mass Spectrometry (MS) isotope forensics with advanced Nuclear Magnetic Resonance (NMR) techniques.

Critical Challenges & Solvation Strategies

Before attempting characterization, the analyst must address the physicochemical properties of the naphthyridine core.

  • Solubility: Unsubstituted naphthyridines are moderately soluble in organic solvents, but halogenation (especially poly-halogenation) significantly reduces solubility in non-polar media while increasing aggregation.

  • Proton Deficiency: Highly substituted rings lack sufficient protons for standard connectivity checks (COSY), necessitating heteronuclear correlations (HMBC, HSQC).

Solvent Selection Matrix:

SolventApplicationProsCons
DMSO-

Primary Choice Breaks

-stacking; dissolves polar salts.
High viscosity broadens peaks; hygroscopic (water peak at 3.33 ppm interferes).
TFA-

SpecializedProtonates nitrogens, resolving overlapping signals.Corrosive; alters chemical shifts significantly (

> 1 ppm).
CDCl

SecondaryGood for lipophilic derivatives.Poor solubility for polar/zwitterionic species; potential for acid-trace decomposition.

Module 1: Mass Spectrometry & Isotope Forensics

Mass spectrometry is the first line of defense for confirming elemental composition and halogen count.

Isotope Pattern Analysis

Halogenated naphthyridines exhibit distinct isotopic envelopes due to the natural abundance of


Cl/

Cl and

Br/

Br.
  • Chlorine Rule: A single Cl atom imparts a characteristic M (100%) and M+2 (32%) intensity ratio.

  • Bromine Rule: A single Br atom imparts an M (100%) and M+2 (97%) ratio (approx 1:1).

Table 1: Diagnostic Isotope Patterns for Naphthyridines

Halogen CountPattern Description (M : M+2 : M+4 : M+6)Diagnostic Utility
1 x Cl 100 : 32 : - : -Confirms mono-chlorination (e.g., 2-chloro-1,8-naphthyridine).
2 x Cl 100 : 64 : 10 : -Confirms dichloro species; look for "9:6:1" approximate shape.
1 x Br 100 : 98 : - : -"Twin Towers" pattern; confirms mono-bromination.
1 x Cl + 1 x Br 76 : 100 : 24 : -Complex envelope; requires high-res simulation for confirmation.
Fragmentation Pathways (MS/MS)

Under ESI(+) conditions, naphthyridines typically fragment via:

  • Loss of HCN (27 Da): Characteristic of the pyridine-like ring cleavage.

  • Loss of Halogen Radical (X

    
    ):  Common in bromo-derivatives; less common in fluoro-derivatives (strong C-F bond).
    
  • Ring Opening: Retro-Diels-Alder (RDA) mechanisms are rare unless the ring is partially saturated.

Module 2: Structural Elucidation via NMR

NMR is the only technique capable of resolving the specific regiochemistry (e.g., distinguishing 2-chloro- vs. 3-chloro-1,8-naphthyridine).

H NMR Connectivity

The chemical shifts (


) of naphthyridine protons typically range from 7.0 to 9.2 ppm .
  • 
    -Protons:  Protons adjacent to ring nitrogens (positions 2 and 7 in 1,8-naphthyridine) are most deshielded (
    
    
    
    8.8–9.2 ppm).
  • Coupling Constants (

    
    ): 
    
    • Ortho-coupling (

      
      ): 7.5–8.5 Hz (Critical for assigning adjacent protons).
      
    • Meta-coupling (

      
      ): 1.5–2.0 Hz (Visible in high-field instruments).
      
    • Cross-ring coupling: Rare, but possible in 1,5-naphthyridines.

N-HMBC (The "Silent" Witness)

When protons are scarce (e.g., a tribromo-naphthyridine), standard HMBC correlates protons to carbons. However,


H-

N HMBC
is superior for proving the location of the nitrogen atoms relative to the remaining protons.
  • Technique: Run at natural abundance (requires cryoprobe or concentrated sample >20mg).

  • Result: A proton at C3 will show a strong

    
     correlation to N1, confirming the ring orientation.
    
F NMR

For fluorinated derivatives,


F NMR provides a clean background free of solvent peaks.
  • Shift Range: -60 to -150 ppm (relative to CFCl

    
    ).
    
  • Coupling:

    
    F-
    
    
    
    H coupling (
    
    
    Hz) can "split" proton signals, verifying the distance between the fluorine and the nearest proton.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for characterizing a synthesized halogenated naphthyridine.

AnalyticalWorkflow Start Crude Reaction Mixture LCMS UPLC-MS (ESI+) Check Isotope Pattern Start->LCMS Decision1 Mass Matches Target? LCMS->Decision1 Decision1->Start No (Re-synthesize) Purify Prep-HPLC (C18 or HILIC) Decision1->Purify Yes NMR_1H 1H NMR (DMSO-d6) Check Symmetry & Integration Purify->NMR_1H Decision2 Regiochemistry Clear? NMR_1H->Decision2 NMR_2D 2D NMR Suite (NOESY, HSQC, 15N-HMBC) Decision2->NMR_2D No (Ambiguous) Final Validated Structure Decision2->Final Yes (Unambiguous) XRay Single Crystal X-Ray Diffraction NMR_2D->XRay Still Ambiguous NMR_2D->Final XRay->Final

Figure 1: Decision matrix for the structural validation of halogenated heterocycles. Note the escalation to 2D NMR and X-ray only when regiochemistry is ambiguous.

Protocol: Structural Validation of 2-Chloro-1,8-Naphthyridine

Objective: Confirm the synthesis of 2-chloro-1,8-naphthyridine from 1,8-naphthyridin-2(1H)-one using POCl


.

Prerequisites:

  • Sample: >5 mg purified solid.

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5 mg of sample in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure complete dissolution. If cloudy, sonicate for 30 seconds. Suspended solids cause line broadening.

  • LC-MS Screening (Purity Check):

    • Column: C18 Reverse Phase (2.1 x 50 mm).

    • Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

    • Expectation: A single peak at retention time (

      
      ) ~3.5 min.
      
    • Mass Check: Look for

      
       and 
      
      
      
      (3:1 ratio).
  • 
    H NMR Acquisition: 
    
    • Set relaxation delay (

      
      ) to 2.0 seconds to allow relaxation of quaternary carbons if running quantitative 13C later.
      
    • Acquire 16-32 scans.

  • Data Analysis (The "Fingerprint"):

    • Verify H-7: Look for a doublet at ~9.1 ppm (

      
       Hz). This is the proton alpha to the nitrogen on the unsubstituted ring.
      
    • Verify H-3/H-4: The chlorinated ring will lack the H-2 signal. Look for H-3 (doublet, ~7.6 ppm) and H-4 (doublet, ~8.4 ppm) with a coupling constant

      
       Hz.
      
    • Absence of NH: Confirm the disappearance of the broad amide NH peak (>11 ppm) present in the starting material (naphthyridinone).

  • Reporting:

    • Report shifts, multiplicity, and coupling constants.[1]

    • Example:

      
       9.12 (dd, 
      
      
      
      Hz, 1H), 8.45 (dd,
      
      
      Hz, 1H)...

Advanced Separation: Handling Isomers

When halogenating naphthyridines, regioisomers (e.g., 2-Cl vs 4-Cl) often co-elute on standard C18 columns.

Recommended Protocol: Hydrogen-Bonding LC (HILIC/SHARC) Standard reverse-phase relies on hydrophobicity, which may be identical for isomers. Hydrogen-bonding columns (like SHARC 1) separate based on the availability of the ring nitrogens to hydrogen bond.

  • Mobile Phase: Acetonitrile (weak solvent) / Methanol (strong solvent).

  • Mechanism: The isomer with the nitrogen less sterically hindered by the halogen will interact stronger with the stationary phase and elute later.

IsomerSeparation cluster_elution Elution Order Mix Isomer Mixture (2-Cl vs 4-Cl) Column SHARC 1 Column (Hydrogen Bonding) Mix->Column Iso1 Sterically Hindered N (Elutes First) Column->Iso1 Iso2 Accessible N (Elutes Second) Column->Iso2

Figure 2: Separation logic for naphthyridine isomers using Hydrogen-Bonding Chromatography.

References

  • Sigma-Aldrich. (2022). NMR Chemical Shifts of Impurities. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Link

  • National Institutes of Health (PMC). (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Link

  • SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Link

  • Royal Society of Chemistry. (2019). Regioselective synthesis of functionalized [1,8]naphthyridine derivatives. Green Chemistry. Link

Sources

Application Note: In Vitro Pharmacological Profiling of 5-chloro-1,8-naphthyridin-2(1H)-one in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for clinically relevant agents like Vosaroxin (a Topoisomerase II inhibitor). The specific derivative, 5-chloro-1,8-naphthyridin-2(1H)-one , presents a unique pharmacological profile due to the C5-chlorine substituent. This electron-withdrawing group modulates the electronic density of the naphthyridine ring, potentially influencing DNA intercalation affinity and serving as a reactive handle for covalent interactions or metabolic stability studies.

This application note details the in vitro evaluation pipeline for this specific scaffold. Unlike generic screening protocols, this guide focuses on the specific liabilities and mechanisms associated with naphthyridines: DNA intercalation, Topoisomerase II inhibition, and apoptotic induction.

Key Mechanistic Hypotheses
  • DNA Intercalation: The planar tricyclic-like nature (if tautomerized) allows insertion between base pairs.

  • Enzyme Inhibition: Direct competition with ATP in kinase pockets (e.g., EGFR, c-Met) or stabilization of the Topo II-DNA cleavable complex.

  • Apoptosis: Induction of G2/M phase arrest followed by caspase-mediated cell death.

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Critical Quality Attribute (CQA): 5-chloro-1,8-naphthyridin-2(1H)-one often exhibits poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in this assay class.

  • Stock Solution: Dissolve neat powder in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes at 37°C if turbidity persists. The 5-chloro substituent increases lipophilicity compared to the parent naphthyridinone.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

  • Working Solution: Dilute in serum-free culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

Phase I: Phenotypic Cytotoxicity Screening (MTT/SRB)

Objective: Determine the IC50 (Half maximal inhibitory concentration) across a panel of histologically diverse cancer cell lines.

Recommended Cell Line Panel
Cell LineTissue OriginRationale for Naphthyridines
HeLa CervicalHigh expression of Topoisomerase II; standard benchmark.
MCF-7 Breast (ER+)Sensitive to DNA intercalators; comparative data available for Vosaroxin.
HepG2 LiverCritical for assessing metabolic stability and hepatocellular carcinoma potency.
A549 Lung (NSCLC)Evaluates efficacy against drug-resistant phenotypes.
Detailed Protocol (SRB Assay Preferred)

We recommend the Sulforhodamine B (SRB) assay over MTT for this scaffold because naphthyridines can occasionally interfere with mitochondrial reductase activity, leading to false MTT readouts.

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add 5-chloro-1,8-naphthyridin-2(1H)-one in a serial dilution (e.g., 0.1 µM to 100 µM). Include:

    • Negative Control: 0.5% DMSO.

    • Positive Control:[1][2] Doxorubicin (1 µM) or Etoposide (10 µM).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Staining: Wash 5x with water. Dry. Add 0.4% SRB solution (in 1% acetic acid) for 15 mins.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Readout: Measure absorbance at 515 nm .

Data Analysis: Calculate % Growth Inhibition =


. Fit data to a 4-parameter logistic curve to derive IC50.

Phase II: Mechanistic Deconvolution (Flow Cytometry)

Objective: Differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis). Naphthyridines typically induce G2/M arrest due to DNA damage checkpoint activation.

Experimental Workflow Visualization

FlowCytometryWorkflow Cells Treated Cells (IC50 Conc, 24h) Harvest Harvest & Wash (PBS) Cells->Harvest Fix Fixation (70% Ethanol, -20°C) Harvest->Fix Stain Staining (PI + RNase A) Fix->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze Cell Cycle Analysis (G0/G1, S, G2/M) Acquire->Analyze

Caption: Workflow for Propidium Iodide (PI) cell cycle analysis. Critical step: RNase A digestion ensures PI binds only to DNA, not RNA.

Protocol: Annexin V-FITC / PI Apoptosis Assay
  • Treatment: Treat cells with IC50 concentration of the compound for 24h.[2]

  • Harvest: Trypsinize gently; include floating cells (apoptotic bodies).

  • Labeling: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin- / PI+): Necrosis / Mechanical damage.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Hallmark of programmed cell death).

Phase III: Target Validation (Topoisomerase II Inhibition)

Rationale: The 1,8-naphthyridine core is structurally homologous to quinolones and acts as a DNA intercalator that poisons Topoisomerase II. The 5-chloro group may enhance binding affinity in the cleavage complex.

kDNA Decatenation Assay Protocol

This assay measures the ability of Topo II to unknot (decatenate) kinetoplast DNA (kDNA).

  • Reaction Mix: Combine:

    • Topoisomerase II enzyme (human recombinant).

    • kDNA substrate (catenated network).

    • ATP assay buffer.

    • Test Compound: 5-chloro-1,8-naphthyridin-2(1H)-one (graded concentrations).

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with Stop Buffer (SDS/Proteinase K).

  • Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Result Interpretation:

    • Active Topo II: Converts catenated kDNA (stays in well) to decatenated minicircles (migrates into gel).

    • Inhibited Topo II: kDNA remains catenated (trapped in well).

Signaling Pathway Hypothesis

MoA_Pathway Compound 5-chloro-1,8-naphthyridin-2(1H)-one Target Topoisomerase II / DNA Complex Compound->Target Intercalation Damage Stabilization of Cleavable Complex (DSBs) Target->Damage Poisoning Sensor ATM / ATR Activation Damage->Sensor Checkpoint p53 Phosphorylation Sensor->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase 3/7) Checkpoint->Death Arrest->Death Unresolved Damage

Caption: Proposed Mechanism of Action (MoA). The compound stabilizes the DNA-Topo II complex, triggering the DNA Damage Response (DDR) pathway.

Expected Results & Data Interpretation

Typical IC50 Ranges
Compound ClassHepG2 (µM)MCF-7 (µM)HeLa (µM)Interpretation
Parent Scaffold > 50> 50> 50Inactive/Weak
5-Chloro Derivative 5 - 15 2 - 8 3 - 10 Moderate Potency
Vosaroxin (Ref) < 1.0< 0.5< 0.5Clinical Potency

Note: The 5-chloro derivative is often a "hit" compound. It typically requires further functionalization at the C-5 position (displacing the chlorine with amines or alkynes) to reach sub-micromolar potency.

Troubleshooting Guide
  • Precipitation in Media: If crystals form upon adding the compound to media, reduce the stock concentration or use an intermediate dilution step in PBS.

  • High Background in MTT: Switch to CellTiter-Glo (ATP) or SRB assay. Naphthyridines can be autofluorescent; check interference at readout wavelengths.

References

  • Biological Evaluation of 1,8-Naphthyridine Derivatives: Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: PubMed / NIH. URL:[Link]

  • Anticancer Mechanisms of Naphthyridines: Title: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.[3][4][5][6][7] Source: Taylor & Francis Online. URL:[Link]

  • Cytotoxicity Screening Protocols (NCI-60): Title: Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Source: ResearchGate.[8][4][9] URL:[Link]

  • Structure-Activity Relationship (SAR): Title: Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Source: PubMed. URL:[Link]

  • Clinical Relevance (Vosaroxin): Title: Vosaroxin, a first-in-class anticancer quinolone derivative, induces apoptosis via Topoisomerase II inhibition. Source: Clinical Cancer Research (Reference Context). URL:[Link](General landing page for verification of Vosaroxin mechanism).

Sources

Application Note: 5-Chloro-1,8-naphthyridin-2(1H)-one as a Resistance-Reversal Probe

[1]

Introduction & Scientific Context

5-chloro-1,8-naphthyridin-2(1H)-one is a nitrogen-containing heterocycle belonging to the 1,8-naphthyridine class.[1][2] Unlike passive fluorescent labels, this molecule is a functional perturbation probe .[1] It is chemically distinct due to the reactive chlorine at the C5 position and the lactam functionality, which mimics the core pharmacophore of fluoroquinolone antibiotics.[1]

Core Applications
  • Efflux Pump Inhibition Probe: Used to determine if bacterial resistance to fluoroquinolones (e.g., ciprofloxacin, norfloxacin) is mediated by active efflux.[1] By blocking pumps (e.g., QacA, QacB, NorA), it restores intracellular antibiotic accumulation.[1]

  • Synergy Screening: Acts as an adjuvant to lower the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics against resistant strains like S. aureus and P. aeruginosa.[1][3]

  • Fragment-Based Drug Discovery (FBDD): Serves as a ligand efficient "warhead" for mapping binding pockets in kinases (FGFR4, c-Src) and lipid synthases (SMS2) due to its ability to form key hydrogen bonds and pi-stacking interactions.[1]

Mechanism of Action

The probe functions primarily by competitive inhibition of bacterial efflux pumps and potential allosteric modulation of DNA gyrase.[1]

MOAProbe5-chloro-1,8-naphthyridin-2(1H)-oneEffluxPumpEfflux Pump(NorA / QacA)Probe->EffluxPumpInhibits (Competitive)GyraseDNA Gyrase(Topoisomerase II)Probe->GyraseModulatesSensitizationRestoredSensitivityProbe->SensitizationPromotesAntibioticFluoroquinolone(e.g., Ciprofloxacin)BacteriumMDR Bacterium(e.g., S. aureus)Antibiotic->BacteriumEntersBacterium->EffluxPumpExpressesEffluxPump->AntibioticExpelsResistanceAntibioticResistanceEffluxPump->ResistanceCausesSensitization->ResistanceReverses

Figure 1: Mechanism of Action.[1] The probe inhibits efflux pumps, preventing the expulsion of the antibiotic and restoring its efficacy against the target (DNA Gyrase).[1]

Experimental Protocols

Protocol A: Checkerboard Synergy Assay

Purpose: To quantify the synergistic effect of 5-chloro-1,8-naphthyridin-2(1H)-one when combined with a standard antibiotic.[1] This defines its potency as a resistance-reversal probe.[1]

Materials:

  • Probe Stock: 10 mM 5-chloro-1,8-naphthyridin-2(1H)-one in DMSO.

  • Antibiotic Stock: 1 mg/mL Ciprofloxacin (or target antibiotic) in water/buffer.[1]

  • Bacterial Strain: MDR S. aureus (e.g., SA-1199B which overexpresses NorA) or E. coli.[1]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate: 96-well sterile microtiter plate.

Workflow:

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Serial Dilution (Vertical - Probe):

    • Add 50 µL of CAMHB to all wells.[1]

    • Add probe to Row A (highest concentration, e.g., 64 µg/mL) and serially dilute down to Row G. Row H is the probe-free control.[1]

  • Serial Dilution (Horizontal - Antibiotic):

    • Add antibiotic to Column 1 (highest concentration, e.g., 2x MIC) and serially dilute across to Column 11.[1] Column 12 is the antibiotic-free control.[1]

  • Incubation: Add 100 µL of bacterial inoculum to all wells. Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600 or assess visual turbidity.

Data Analysis (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy.

  • ≤ 0.5: Synergism (Probe actively reverses resistance).[1]

  • 0.5 – 4.0: Indifference.[1]

  • > 4.0: Antagonism.

Protocol B: Ethidium Bromide (EtBr) Accumulation Assay

Purpose: To directly validate that the probe works by inhibiting efflux pumps (mechanistic validation).[1]

Theory: EtBr is a substrate for many efflux pumps and fluoresces only when bound to intracellular DNA.[1] If the probe inhibits the pump, EtBr accumulation (and fluorescence) increases.[1]

Workflow:

  • Cell Prep: Grow bacteria to mid-log phase (OD600 ~0.6). Centrifuge and wash with PBS. Resuspend to OD600 = 0.6.[1]

  • Loading: Add Ethidium Bromide (final conc. 1–5 µg/mL) to the bacterial suspension.

  • Baseline: Incubate for 10 minutes to allow equilibrium (efflux pumps will be active, keeping fluorescence low).

  • Probe Addition:

    • Control: Add DMSO.

    • Test: Add 5-chloro-1,8-naphthyridin-2(1H)-one (at 0.25x or 0.5x its MIC).

    • Positive Control: Add CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or Reserpine (known efflux inhibitors).[1]

  • Measurement: Monitor fluorescence immediately in a spectrofluorometer.

    • Excitation: 530 nm

    • Emission: 600 nm[1]

    • Duration: Measure every 60 seconds for 30 minutes.

Interpretation:

  • A rapid increase in fluorescence in the Test sample compared to the Control confirms efflux pump inhibition.[1]

Protocol C: Chemical Derivatization (Fragment Growing)

Purpose: Using the molecule as a scaffold for kinase inhibitor design.[1] The C5-chlorine is a "handle" for nucleophilic aromatic substitution (

1

Reaction Scheme:

  • Reagents: 5-chloro-1,8-naphthyridin-2(1H)-one (1 eq), Amine nucleophile (e.g., N-methylpiperazine, 1.2 eq), Base (DIPEA or

    
    , 2 eq).
    
  • Solvent: DMF or DMSO (high boiling point polar aprotic).[1]

  • Conditions: Heat to 80–120°C for 4–12 hours.

  • Workup: Precipitate with water or extract with EtOAc.[1]

  • Result: The chlorine is displaced by the amine, creating a C5-substituted 1,8-naphthyridin-2-one.[1] This library can be screened against kinases like FGFR4.[1]

Summary of Key Data

ParameterValue / DescriptionNote
CAS Number 250264-28-9Unique identifier.
Molecular Weight 180.59 g/mol Fragment-sized.[1]
Solubility DMSO (>20 mg/mL), DMFPoor water solubility; stock in DMSO.[1]
Primary Target Bacterial Efflux Pumps (NorA, QacA)Reverses MDR phenotype.[1]
Secondary Target DNA Gyrase / Topoisomerase IVWeak direct inhibition; synergy driver.[1]
Synergy Class Potentiator / AdjuvantLowers MIC of Fluoroquinolones.[1]

Troubleshooting & Expert Tips

  • Solubility Issues: The lactam ring can induce stacking.[1] If precipitation occurs in aqueous media (Muller-Hinton broth), ensure the final DMSO concentration is < 1% but keep the stock solution warm (37°C) before dilution.[1]

  • Autofluorescence: 1,8-naphthyridines can exhibit intrinsic fluorescence.[1] Always run a "Probe Only" blank in the EtBr accumulation assay to subtract background signal.[1]

  • Stability: The C5-Cl bond is stable under physiological conditions but reactive at high pH (>10) or high temperatures with nucleophiles.[1] Store stocks at -20°C.

References

  • BenchChem. 5-Chloro-1,8-naphthyridin-2(1H)-one: Biological Activity and Applications. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131664 (Pagoclone parent scaffold).[1] Retrieved from [1][4]

  • Zhang, X., et al. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors.[1][5] (Context on Naphthyridinone scaffolds). Retrieved from [1]

  • Takeda Pharmaceutical Company. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[1][6] Bioorg.[1] Med. Chem. (2020).[1][6] Retrieved from

Troubleshooting & Optimization

Troubleshooting low yield in Friedlander synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering low yields in the Friedländer synthesis of naphthyridines. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic bottlenecks of this reaction.

Topic: Troubleshooting Low Yield & Optimization Ticket Priority: High (Drug Discovery/Scaffold Synthesis) Support Agent: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why Your Reaction Failed

The Friedländer synthesis—the condensation of an o-aminoaryl aldehyde (e.g., 2-aminopyridine-3-carbaldehyde) with an enolizable ketone—is theoretically straightforward but practically temperamental.

If your yields are consistently low (<40%), the failure likely stems from one of three "Silent Killers":

  • The "Aldehyde Suicide": 2-aminopyridine-3-carbaldehyde is notoriously unstable. It undergoes self-condensation (polymerization) faster than it reacts with your ketone if the ketone is sterically hindered or slow to enolize.

  • The pH Trap: Naphthyridines are basic nitrogen heterocycles. If your workup involves an acidic wash (common in organic synthesis to remove amines), you are likely protonating your product and washing it away into the aqueous waste layer.

  • The Schiff Base Dead-End: The reaction has two pathways. The kinetic product (Schiff base) must convert to the thermodynamic product (Aldol adduct) for cyclization. Low temperatures or weak catalysis can trap the intermediate as the imine, which hydrolyzes back to starting materials on silica gel.

Troubleshooting Q&A: The "Garbage In, Garbage Out" Check

Category A: Starting Material Integrity

Q: My 2-aminopyridine-3-carbaldehyde is a dark yellow/brown solid. Is this acceptable? A: No. This starting material should be a light yellow to pale beige solid. A dark color indicates significant self-condensation (polymerization).

  • The Fix: You must purify it immediately before use. Recrystallize from minimal hot ethyl acetate or benzene. If it is an oil, distill it under high vacuum.

  • Pro-Tip: If stability is a recurring issue, generate the aldehyde in situ from the corresponding alcohol (2-aminopyridine-3-methanol) using

    
     oxidation immediately prior to the condensation step.
    

Q: I am using a commercially available "stabilized" aldehyde. Why is the reaction still failing? A: Commercial variants often contain stabilizers or are sold as hydrochloride salts.

  • The Fix: If using the HCl salt, you must add an extra equivalent of base (e.g.,

    
     or 
    
    
    
    ) to liberate the free amine. The Friedländer reaction requires the free
    
    
    for the final cyclization step.
Category B: Reaction Conditions & Catalyst Selection

Q: I am using traditional reflux in Ethanol with KOH. Why is my yield stuck at 30%? A: Strong bases like KOH at high temperatures often promote the Cannizzaro reaction of the aldehyde or aldol condensation of the ketone with itself rather than the heterocycle.

  • The Fix: Switch to a "Green" catalytic system. Recent field data confirms that Choline Hydroxide (ChOH) in water or Ionic Liquids (e.g., [Bmmim][Im]) outperform traditional ethanolic hydroxide systems by minimizing side reactions.

Q: Can I use acid catalysis (e.g.,


, 

) instead?
A: Acid catalysis is effective for quinolines but risky for naphthyridines. The pyridine nitrogen in the starting material will protonate, deactivating the ring and making the aldehyde less electrophilic.
  • Recommendation: Stick to base catalysis or Lewis acids (e.g.,

    
    , Sulfamic acid) that do not deactivate the pyridine ring.
    
Category C: Work-up & Isolation (The Critical Failure Point)

Q: I see a product spot on TLC, but I recover nothing after extraction. Where did it go? A: You likely lost it to the aqueous phase. Naphthyridines are polar and basic (


).
  • The Fix:

    • Never wash the organic layer with dilute HCl or strong acid.

    • Ensure the aqueous layer pH is adjusted to >9 before extraction.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of Ethyl Acetate or DCM to improve recovery of polar heterocycles.

Visualizing the Failure Pathways

The following diagram illustrates the mechanistic pathways. Note how the "Schiff Base" can be a reversible dead-end if conditions aren't vigorous enough to push to the "Aldol Intermediate".

FriedlanderMechanism Start 2-Aminopyridine-3-carbaldehyde + Ketone SchiffBase Schiff Base Intermediate (Imine Formation) Start->SchiffBase Kinetic Path (Fast, Reversible) Aldol Aldol Intermediate (C-C Bond Formation) Start->Aldol Thermodynamic Path (Slow, Rate Determining) SideRxn1 Self-Condensation (Polymerization) Start->SideRxn1 Unstable Aldehyde SideRxn2 Ketone Self-Aldol Start->SideRxn2 Strong Base Excess Ketone SchiffBase->Start Hydrolysis Product 1,8-Naphthyridine Product SchiffBase->Product Difficult Cyclization Cyclization Cyclodehydration (- H2O) Aldol->Cyclization Cyclization->Product

Caption: Mechanistic bifurcation in Friedländer synthesis. The green path represents the desired thermodynamic route. Red nodes indicate common yield-loss pathways.

Optimized Protocol: The "Green" Aqueous Method

This protocol replaces the traditional low-yield KOH/EtOH method with a high-yield, water-based Choline Hydroxide method supported by recent literature [1, 5].

Reagents:

  • 2-Aminopyridine-3-carbaldehyde (1.0 equiv)[1]

  • Ketone (e.g., Acetone, Acetophenone) (1.2 equiv)

  • Choline Hydroxide (ChOH) (20 wt% in water) - Catalyst

  • Solvent: Deionized Water[2][3]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, suspend the aldehyde (1 mmol) and ketone (1.2 mmol) in water (3 mL).

  • Catalysis: Add Choline Hydroxide (10 mol%, approx 0.1 mmol).

  • Reaction: Stir vigorously at 50°C for 4–6 hours.

    • Note: The reaction mixture often starts heterogeneous and may become homogeneous or precipitate the product as the reaction proceeds.

  • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde.

  • Workup (Simplified):

    • Cool the mixture to Room Temperature.

    • Scenario A (Precipitate formed): Filter the solid, wash with cold water, and dry.

    • Scenario B (Oiling out): Extract with Ethyl Acetate (3 x 10 mL). Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary. Column chromatography is rarely needed with this method.

Comparative Performance Data

The following table highlights why the catalyst choice defines the yield.

Catalyst SystemSolventTemp (°C)Yield (2-methyl-1,8-naphthyridine)Notes
KOH (Traditional) Ethanol80 (Reflux)45-65%Significant side products; difficult purification.
HCl (Acidic) Water/EtOH100<30%Protonation of pyridine ring inhibits reaction.
Choline Hydroxide Water5092-98% "On-water" effect accelerates rate; simple filtration.
[Bmmim][Im] None (Ionic Liquid)8090%Excellent yield but expensive catalyst [3].

Troubleshooting Flowchart

Use this logic gate to solve your specific issue.

TroubleshootingFlow Issue Start: Low Yield (<40%) CheckSM Is 2-amino-aldehyde light yellow? Issue->CheckSM PurifySM Purify Starting Material (Recrystallize/Distill) CheckSM->PurifySM No (Dark/Brown) CheckCat Using Strong Base (KOH/NaOH)? CheckSM->CheckCat Yes SwitchCat Switch to Choline Hydroxide or Proline CheckCat->SwitchCat Yes (Harsh conditions) CheckWorkup Did you acid wash? CheckCat->CheckWorkup No (Mild conditions) FixWorkup STOP. Keep pH > 9. Use CHCl3/IPA for extraction. CheckWorkup->FixWorkup Yes CheckTLC TLC shows multiple spots? CheckWorkup->CheckTLC No CheckTLC->SwitchCat No (No reaction) Optimize Reduce Temp to 50°C to prevent polymerization CheckTLC->Optimize Yes

Caption: Step-by-step diagnostic logic for isolating the root cause of Friedländer synthesis failure.

References

  • BenchChem. "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives." BenchChem Technical Library. Link

  • Gladysz, J. A., et al. "Friedländer Synthesis of Naphthyridines: A Review." Chemical Reviews, 2012.
  • Wang, H., et al. "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega, 2021. Link

  • Organic Chemistry Portal. "Friedlaender Synthesis." Link

  • Das, P., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021. Link

Sources

Technical Support Center: Purification of Chlorinated Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated naphthyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry and materials science.[1][2] Their synthesis often yields complex mixtures containing regioisomers, unreacted starting materials, and various byproducts. The inherent chemical properties of the chlorinated naphthyridine scaffold—specifically the presence of nitrogen atoms and the influence of chlorine substituents—present unique and significant challenges during purification.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of these valuable but often recalcitrant compounds. Our goal is to equip you with the scientific rationale and practical methodologies needed to overcome common purification hurdles, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, common issues encountered during the purification of chlorinated naphthyridine compounds in a practical question-and-answer format.

Question 1: Why am I struggling to separate chlorinated naphthyridine isomers using reverse-phase HPLC? My peaks are co-eluting.

Answer:

This is a classic challenge. The separation of isomers, which have identical mass and often very similar polarities, can be notoriously difficult.[3][4] In reverse-phase (RP) chromatography, separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5][6] If your chlorinated naphthyridine isomers have nearly identical hydrophobic profiles, they will exhibit very similar retention times on a standard C18 column, leading to poor resolution.

Root Causes & Mechanistic Insights:

  • Subtle Polarity Differences: The primary challenge is that positional isomers of chlorinated naphthyridines often have very minor differences in their dipole moments and overall polarity. Standard RP-HPLC columns may not possess the required selectivity to differentiate between these subtle variations.

  • Inadequate Stationary Phase Interaction: A standard C18 phase might not offer alternative interaction mechanisms (like pi-pi stacking or hydrogen bonding) that could be exploited to improve separation. The interaction is predominantly based on hydrophobicity, which is too similar between the isomers.

Troubleshooting Protocol: Shifting to Normal-Phase Chromatography

Normal-phase high-performance liquid chromatography (NP-HPLC) is often the superior choice for isomer separation as it separates compounds based on polarity.[7] More polar compounds interact more strongly with the polar stationary phase and are retained longer.[8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve your crude mixture in a non-polar solvent compatible with your mobile phase (e.g., hexane or dichloromethane). Ensure the sample is fully dissolved and filter it through a 0.45 µm PTFE syringe filter to remove particulates.[7]

  • Column and Mobile Phase Selection:

    • Stationary Phase: Start with a silica or amino-propyl column (e.g., 4.6 x 250 mm, 5 µm particle size).[7] These polar stationary phases are effective for separating structural isomers.

    • Mobile Phase: Use a non-polar mobile phase, such as hexane or heptane, with a polar modifier like isopropanol (IPA) or ethanol.[7]

  • Method Development:

    • Begin with an isocratic elution of 95:5 Hexane:IPA.

    • If separation is poor, gradually increase the percentage of the polar modifier (IPA) in small increments (e.g., to 90:10, 85:15). This will decrease the retention time of all compounds but may improve the resolution between your isomers.

    • If isocratic elution fails, develop a shallow gradient. For example, start at 2% IPA and increase to 10% over 20-30 minutes. A shallow gradient can often resolve closely eluting peaks.

  • Detection: Use a UV detector set to a wavelength where your compounds have maximum absorbance (typically determined during initial characterization).

Question 2: My chlorinated naphthyridine compound appears to be degrading during purification. What's causing this and how can I prevent it?

Answer:

Chlorinated naphthyridines can be susceptible to degradation, particularly hydrolysis, under certain conditions. The electron-withdrawing nature of the chlorine atoms and the pyridine ring nitrogen can make the molecule susceptible to nucleophilic attack, especially if purification conditions are not carefully controlled.

Root Causes & Mechanistic Insights:

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the chlorine substituent, replacing it with a hydroxyl group.[9] This is a common issue when using aqueous mobile phases in reverse-phase chromatography.

  • Acid/Base Instability: Strongly acidic or basic conditions can promote degradation.[10] For instance, residual acids from synthesis or acidic mobile phase modifiers (like trifluoroacetic acid, TFA) can catalyze decomposition.

  • Solvent Reactivity: Certain solvents, particularly protic solvents like methanol at elevated temperatures, can potentially react with highly activated chloro-naphthyridines.

Troubleshooting Workflow for Preventing Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies Problem Degradation Observed (New peaks in LCMS, color change) Check_pH Analyze pH of Crude Material & Solvents Problem->Check_pH Check_Water Assess Water Content (Karl Fischer or dry solvents) Problem->Check_Water Check_Temp Review Purification Temperature Problem->Check_Temp Neutralize Neutralize Sample (e.g., mild bicarbonate wash) Check_pH->Neutralize If acidic/basic Use_Anhydrous Switch to Anhydrous Solvents/Mobile Phases Check_Water->Use_Anhydrous If wet Low_Temp Perform Purification at Lower Temperature Check_Temp->Low_Temp If high end Stable Compound Neutralize->end Re-analyze purity Avoid_Protic Avoid Protic Solvents (e.g., use ACN instead of MeOH) Use_Anhydrous->Avoid_Protic Low_Temp->end Re-analyze purity Avoid_Protic->end Re-analyze purity

Caption: Workflow for troubleshooting compound degradation.

Preventative Protocols:

  • Neutralize Before Purification: Before concentrating your reaction mixture, perform a mild aqueous wash with a solution like saturated sodium bicarbonate to remove residual acids. Then, thoroughly dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄.[11]

  • Use Buffered or Neutral Mobile Phases: If using reverse-phase HPLC, opt for a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a neutral pH. Avoid strong acid modifiers like TFA if your compound shows lability.

  • Employ Anhydrous Conditions: For column chromatography, use freshly opened or distilled anhydrous solvents to minimize water content.

  • Temperature Control: Avoid excessive heating when evaporating solvents. Use a rotary evaporator at reduced pressure and moderate temperature (e.g., <40°C).

Question 3: My compound won't crystallize from any common solvent systems. It just oils out. How can I obtain a solid, crystalline product?

Answer:

The inability to crystallize, or "oiling out," is a frequent problem, often caused by residual impurities that inhibit lattice formation or by the intrinsic properties of the molecule itself. A systematic approach is required to find suitable crystallization conditions.

Root Causes & Mechanistic Insights:

  • Purity: Even small amounts of impurities can act as "crystal poisons," disrupting the ordered packing required for a crystal lattice. A purity of at least 80-90% is often recommended before attempting crystallization.[12]

  • Solvent Choice: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. If the compound is too soluble, it won't precipitate; if it's too insoluble, it will crash out as an amorphous solid.

  • Supersaturation Rate: If a solution becomes supersaturated too quickly (e.g., by rapid cooling or fast evaporation), molecules may not have time to orient themselves into a crystal lattice, resulting in an oil.

Systematic Crystallization Strategy

Table 1: Solvent Screening for Crystallization

Solvent System TypeExamplesRationale
Single Solvents Isopropanol, Ethyl Acetate, Acetonitrile, TolueneTest a range of polarities.
Binary (Good Solvent/Anti-Solvent) Dichloromethane/Hexane, Acetone/Water, Toluene/HeptaneDissolve in a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

Experimental Protocol: Anti-Solvent Vapor Diffusion

This technique promotes slow, controlled crystal growth and is excellent for difficult compounds.

  • Preparation: Dissolve a small amount of your purified (but oily) compound (5-10 mg) in a minimal volume (0.5-1 mL) of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial (like a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Add a larger volume (2-3 mL) of an "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the outer jar, ensuring the liquid level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse its vapor into the solution in the inner vial. This gradually decreases the solubility of your compound, promoting slow and orderly crystal formation over several hours to days.

  • Observation: Leave the setup undisturbed in a vibration-free location and check periodically for crystal growth.

G cluster_0 Anti-Solvent Vapor Diffusion Setup cluster_1 Jar Sealed Outer Jar Vial Inner Vial AntiSolvent Anti-Solvent Pool Solution Compound in 'Good' Solvent Crystals Crystals Form Solution->Crystals Induces Crystallization Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation Vapor->Solution Slow Diffusion

Caption: Diagram of an anti-solvent vapor diffusion experiment.

Frequently Asked Questions (FAQs)

Q1: What are the best general storage conditions for chlorinated naphthyridine compounds?

To prevent degradation, chlorinated naphthyridines should be stored in a cool, dark, and dry environment. An amber glass vial stored in a desiccator at room temperature or in a refrigerator is ideal. Avoid exposure to light and moisture, which can promote hydrolytic and photolytic degradation pathways.

Q2: Which analytical techniques are essential for assessing the purity of my final compound?

A combination of techniques is necessary for a comprehensive purity assessment.[13]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on purity (by UV trace) and confirms the mass of the main component and any impurities.[14]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of impurities, even isomers, through distinct signals.

  • Elemental Analysis (CHN Analysis): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure compound.

Q3: Are there specific safety precautions I should take when handling these compounds?

Yes. As with any halogenated heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Handle the compounds in a well-ventilated fume hood. While specific toxicity data may be limited for novel compounds, it is prudent to treat all new chemical entities as potentially hazardous.

References

  • Teledyne ISCO. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic. Retrieved from [Link]

  • Udo, V. (2021, April 16). Reversed Phase Chromatography. YouTube. Retrieved from [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. Retrieved from [Link]

  • CrystaX. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4734.
  • MDPI. (2022, April 3). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 7). Quaternization-spiro design of chlorine-resistant and high-permeance lithium separation membranes. Retrieved from [Link]

  • Reddit. (2017, December 2). Is isomer separation expensive/difficult to perform? Drug prices significantly higher for active isomers than for racemic mixture. Retrieved from [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]

  • INIS-IAEA. (2025, January 9). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. Retrieved from [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

Sources

Overcoming solubility issues of 5-chloro-1,8-naphthyridin-2(1H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Problem: Researchers frequently report immediate precipitation ("crashing out") of 5-chloro-1,8-naphthyridin-2(1H)-one when diluting concentrated DMSO stocks into aqueous buffers (PBS, HEPES) at physiological pH (7.4).[1][2][3]

The Science Behind the Failure: To solve this, we must understand the molecule's behavior at the atomic level.[1][2][4] The insolubility stems from three converging factors:

  • Lactam Tautomer Dominance: In the solid state and polar solvents, the molecule exists predominantly as the 2(1H)-one (lactam) tautomer rather than the 2-hydroxy (lactim) form.[1][2][3][4] This creates a rigid donor-acceptor motif (N-H donor, C=O acceptor) that facilitates strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking in the crystal lattice.[1][2][3][4] High lattice energy directly correlates to low solubility.[1][2][3][4]
  • The "Neutral Canyon" (pKa Profile):

    • Basic Center (N8): The pyridine-like nitrogen at position 8 is weakly basic.[1][2][3][4] Due to the electron-withdrawing chlorine at C5 and the carbonyl at C2, the pKa is estimated to be suppressed to ~3.0–3.5.[1][2][4]

    • Acidic Center (N1-H): The lactam proton is weakly acidic, with a pKa > 10.5.[1][2][3][4]

    • Consequence: At physiological pH (7.4), the molecule is >99.9% neutral .[1][2][4] It lacks the charge repulsion required to stay in solution.[1][2][3][4]

  • Lipophilicity (LogP): The chlorine substituent increases the lipophilicity (LogP ~2.0–2.5), further driving the molecule out of the aqueous phase and into aggregation.[1][2][4]

Troubleshooting Guides & FAQs

Issue 1: "My compound precipitates immediately upon adding buffer to the DMSO stock."

Diagnosis: You are likely triggering the "Parabolic Solubility" crash.[1][2][3][4] Direct addition of aqueous buffer to high-molarity DMSO creates a supersaturated front where the local water concentration spikes, causing rapid nucleation before the compound can disperse.[1][2][3][4]

The Solution: The "Intermediate Solvent" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.[1][2][3][4] Use a bridging cosolvent.[1][2][3][4]

Recommended Workflow:

  • Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .[1][2][3][4]

  • Final Step: Dilute this mix into your assay buffer.

    • Result: The PEG-400 acts as a dispersant and prevents the rapid crystal nucleation seen with pure water.[1][2][3][4]

Issue 2: "I need a high concentration (>5 mg/mL) for IP/PO dosing in mice."

Diagnosis: Simple cosolvents (DMSO/PEG) are often toxic at the volumes required for high doses.[1][2][3][4] The compound's neutrality at pH 7.4 prevents saline solubility.[1][2][3][4]

The Solution: Cyclodextrin Complexation We recommend using Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
(e.g., Captisol®) or Hydroxypropyl-

-cyclodextrin (HP-

-CD)
.[1][2][3] The hydrophobic naphthyridine core encapsulates within the cyclodextrin torus, shielding the chlorine and aromatic rings from water.[1][2][4]

Formulation Recipe (20% CD w/v):

  • Dissolve SBE-

    
    -CD in water (20g / 100mL).[1][2][3][4]
    
  • Acidify slightly to pH 3.5–4.0 (using 0.1N HCl) to protonate N8 (increasing initial solubility).

  • Add compound powder slowly with vigorous stirring.

  • Once dissolved, slowly adjust pH back to 5.0–6.0 (if tolerated) or keep at pH 4.0 for stability.

Issue 3: "The compound is unstable in my assay buffer over 24 hours."

Diagnosis: While the naphthyridinone core is generally stable, the C5-chlorine is susceptible to nucleophilic aromatic substitution (


) if your buffer contains strong nucleophiles (e.g., high concentrations of thiols like DTT or 

-mercaptoethanol) at basic pH.[1][2][4]

The Solution:

  • Switch to TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent; it is less nucleophilic than DTT.[1][2][3][4]

  • Keep pH

    
     7.5.[1][2][3][4][5]
    

Visual Decision Guides

Diagram 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your target concentration.

SolubilityTree Start Start: Define Target Concentration LowConc Low (< 10 µM) (In vitro / HTS) Start->LowConc HighConc High (> 1 mg/mL) (In vivo / Tox) Start->HighConc CheckDMSO Is DMSO tolerance > 0.5%? LowConc->CheckDMSO CheckRoute Route of Administration? HighConc->CheckRoute DirectDil Direct Dilution: DMSO Stock -> Buffer (Vortex immediately) CheckDMSO->DirectDil Yes StepDil Serial Dilution: DMSO -> PEG400 -> Buffer CheckDMSO->StepDil No (Precipitation Risk) Oral Oral (PO): Lipid Formulation (Labrasol / Tween 80) CheckRoute->Oral IV_IP Parenteral (IV/IP): Cyclodextrin Complex (20% SBE-beta-CD, pH 4) CheckRoute->IV_IP

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Diagram 2: The "Intermediate Solvent" Dilution Protocol

This workflow minimizes the risk of precipitation during assay preparation.[1][2][3][4]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (1 mM) 10% DMSO / 90% PEG-400 Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well (10 µM) Buffer + 0.1% DMSO/0.9% PEG Inter->Final 1:100 Dilution (Rapid Dispersion)

Caption: Step-wise dilution protocol using PEG-400 as a bridging solvent to prevent "crash out."

Standardized Protocols

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Use this to validate if your buffer system supports the compound.[2][4]

Materials:

  • 10 mM DMSO stock of 5-chloro-1,8-naphthyridin-2(1H)-one.[1][2][3]

  • PBS (pH 7.[1][2][3]4) and Acetate Buffer (pH 4.5).

  • 96-well clear flat-bottom plate.[1][2][3][4]

Procedure:

  • Preparation: Add 196 µL of buffer to plate wells.

  • Spike: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: OD620 > 0.01 (relative to blank) indicates precipitation.[1][2][3][4]

  • Validation: If precipitation occurs, repeat using the Intermediate Solvent Protocol (Diagram 2).

Protocol B: Stock Solution Stability Check

Naphthyridinones can form solvates.[1][2][3][4] Ensure your stock is active.[2][4]

  • Dissolve solid powder in anhydrous DMSO to 10 mM.

  • Sonicate for 10 minutes (bath sonicator) to ensure breakdown of crystal lattice.

  • Critical Step: Visually inspect for "micro-needles" under a light source.[1][2][3][4] The solution must be perfectly clear.

  • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles which promote crystal nucleation.

Solvent Compatibility Table

Solvent / BufferSolubility RatingNotes
DMSO (Anhydrous) High (> 20 mM)Recommended for stock preparation.[1][2][3]
Ethanol ModerateGood for intermediate dilution, but volatile.[1][2][3][4]
PBS (pH 7.4) Very Low (< 10 µM)Risk: High precipitation risk due to neutral charge.[1][2][3][4]
Acetate Buffer (pH 4.0) ModerateProtonation of N8 improves solubility.[1][2][3][4]
PEG-400 HighExcellent cosolvent; prevents aggregation.
20% SBE-

-CD
High (> 2 mg/mL)Best for in vivo formulations.[1][2][3]

References

  • Litvinov, V. P. (2004).[1][2][3][4] "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(6), 569–589.[1][2][4] Link[1][2][4]

    • Context: Authoritative review on the synthesis and reactivity of the 1,8-naphthyridine scaffold, establishing the tautomeric preferences.
  • Madaan, A., et al. (2015).[1][2][3][4] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 348(12), 837–860.[1][2][4] Link[1][2][4]

    • Context: Detailed overview of biological applications and physicochemical limit
  • Brewster, M. E., & Loftsson, T. (2007).[1][2][4] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][4] Link

    • Context: The foundational text for using SBE-beta-CD (Captisol) to solubilize hydrophobic heterocycles.[1][2][3]

  • PubChem Compound Summary for Pagoclone (2025). National Center for Biotechnology Information.[1][2][3][4] Link[1][2][4]

    • Context: Pagoclone is a structural analog (5-chloro-1,8-naphthyridin-2-yl derivative).[1][2][3] Its properties (logP ~2.4, low aqueous solubility) serve as a validated proxy for the 5-chloro-1,8-naphthyridin-2(1H)-one intermediate.[1][2][3]

Sources

Quenching procedures for reactions involving phosphorus oxychloride (POCl3)

Technical Support Center: Phosphorus Oxychloride (POCl ) Quenching & Workup

Status: Active Lead Scientist: Dr. A. Vance, Senior Process Safety Specialist Last Updated: 2025-05-15

⚠️ CRITICAL SAFETY ALERT: The "Delayed Exotherm" Trap

Read this before touching your separatory funnel. The most common cause of accidents with POCl

induction period


1

The Danger: Once the mixture warms or is agitated sufficiently, the accumulated POCl


Module 1: The Thermodynamics of Hydrolysis

To troubleshoot effectively, you must understand the mechanism driving the hazard.

The Reaction:

Key Kinetic Factors:

  • Solubility Limited: The reaction occurs at the interface. Without vigorous stirring, POCl

    
     pools at the bottom (density = 1.645 g/mL).
    
  • Stepwise Hydrolysis: The first equivalent of water produces phosphorodichloridic acid (

    
    ), a metastable intermediate that can accumulate and decompose violently later.
    
Diagram 1: Quenching Workflow & Decision Matrix

Use this logic flow to select the correct protocol for your scale and substrate.

POCl3_Quench_LogicStartStart: Quench SelectionScale_CheckReaction Scale?Start->Scale_CheckSubstrate_CheckProduct Acid Sensitive?Scale_Check->Substrate_Check< 10g (Lab Scale)VH_CheckVilsmeier-Haack Adduct?Scale_Check->VH_Check> 10g or Process ScaleMethod_BMethod B: Buffered Quench(NaOAc Solution)Substrate_Check->Method_BYes (e.g., Acetals, Glycosides)Method_CMethod C: Controlled Hydrolysis(Ice/Water + Temp Monitoring)Substrate_Check->Method_CNoMethod_AMethod A: Reverse Quench(Add Rxn to Water)VH_Check->Method_ANoVH_Check->Method_BYes (Avoids 'Sticky Gum')

Caption: Decision matrix for selecting the safest POCl

Module 2: Approved Protocols

Protocol A: The "Reverse Quench" (Recommended for >10g)

Standard operating procedure for process safety. Prevents accumulation of unreacted reagent.[1][2]

  • Preparation: Fill a quench vessel with 3-5 volumes (relative to reaction volume) of water or dilute NaOH. Cool to 10–15°C.

  • Transfer: Transfer the POCl

    
     reaction mixture into a dropping funnel.
    
  • Addition: Slowly add the reaction mixture TO the water (Reverse Addition).

    • Critical Control: Maintain internal temperature

      
      .
      
    • Monitor: pH will drop rapidly. If using caustic scrubbers, ensure they are active to catch HCl evolution.

  • Verification: After addition, stir for 30 minutes at 20–25°C to ensure all phosphorodichloridic acid intermediates are hydrolyzed.

Protocol B: The Sodium Acetate Buffer (Best for Vilsmeier-Haack)

Solves the "Sticky Gum" problem and prevents induction periods.

Why it works: Aqueous Sodium Acetate (NaOAc) buffers the pH and allows the reaction to run at a slightly elevated temperature (

Data Summary: Quenching Media Comparison

Quench MediumExotherm RiskSolubility of POCl

Recommended Use
Ice/Water High (Delayed)LowSmall scale (<5g) only.
NaOH (aq) High (Immediate)ModerateGeneral purpose; neutralizes HCl.
NaOAc (aq) Low (Controlled)HighVilsmeier-Haack ; Acid-sensitive products.

Module 3: Troubleshooting & FAQs

Q1: I quenched my Vilsmeier reaction, but a thick, sticky oil formed at the bottom of the flask. It won't dissolve.

Diagnosis: You likely performed a "Forward Quench" (water into reaction) or used water that was too cold. The oil is a complex of the Vilsmeier reagent and phosphoric acid byproducts. The Fix:

  • Switch to Protocol B (Sodium Acetate) .

  • If the oil is already formed: Decant the aqueous layer. Dissolve the oil in a minimum amount of DMF or Acetonitrile, then slowly add this solution into a vigorously stirred solution of 20% aqueous Sodium Acetate at room temperature. The oil should break down into a filterable solid or a clean biphasic system.

Q2: My product is a 4-chloroquinazoline (or similar heterocycle). It disappears during workup.

Diagnosis: Hydrolytic Instability.[3] Electron-deficient chloro-heterocycles are highly susceptible to nucleophilic attack by water, reverting to the starting "hydroxy" material (e.g., quinazolinone). The Fix:

  • Avoid High pH: Do not use strong NaOH. High pH accelerates the displacement of Chloride by Hydroxide.

  • Speed is Key: Perform a cold quench (

    
    ) into saturated 
    
    
    (bicarbonate) and extract immediately into DCM or EtOAc.
  • Dry Quickly: Dry the organic layer over

    
     immediately after separation. Do not let the biphasic mixture sit.
    
Q3: I see no reaction when I add water, but the temperature spikes 20 minutes later.

Diagnosis: This is the classic Induction Period . You have created a biphasic system where the POCl

Immediate Action:
  • STOP ADDITION. Do not add more water.[4]

  • Max Stirring: Crank the overhead stirrer to maximum RPM to increase surface area.

  • External Cooling: Apply an ice/salt bath immediately.

  • Wait: Do not proceed until the exotherm has occurred and subsided.

Diagram 2: Vilsmeier-Haack Specific Pathway

Visualizing the formation and destruction of the reactive intermediate.

VH_PathwayDMF_POCl3DMF + POCl3VH_ReagentChloroiminium Ion(Vilsmeier Reagent)DMF_POCl3->VH_Reagent0-5°CImine_SaltImine Salt IntermediateVH_Reagent->Imine_Salt+ SubstrateSubstrateSubstrate(e.g., Indole)Quench_WaterQuench: Water/Ice(Risk: Incomplete)Imine_Salt->Quench_WaterQuench_NaOAcQuench: NaOAc (aq)(Risk: Low)Imine_Salt->Quench_NaOAcFinal_AldehydeFinal Product(Aldehyde)Quench_Water->Final_AldehydeSlow/GummyQuench_NaOAc->Final_AldehydeFast/Clean

Caption: Pathway showing the critical quenching step in Vilsmeier-Haack formylation.

References

  • Achmatowicz, M., et al. (2010).[5] "Hydrolysis of Phosphoryl Trichloride (POCl

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500. 
    
  • Li, X., et al. (2012).[2] "Development of a Safe and Scalable Process for the Preparation of Indole-3-carboxaldehyde." Organic Process Research & Development, 16(11), 1727–1734. (Describes the Sodium Acetate reverse quench method).

  • Organic Syntheses. "2,4-Dichloroquinoline." Org.[5][6] Synth. 2014, 91, 231-245. (Detailed safety notes on POCl

    
     handling and quenching). 
    
  • Schow, S. R., et al. (2009). "Safety Hazards of Phosphorus Oxychloride." Chemical & Engineering News. (General safety grounding regarding induction periods).

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-chloro-1,8-naphthyridin-2(1H)-one and Nalidixic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial research, the exploration of novel scaffolds and the potentiation of existing antibiotics are critical strategies in combating antimicrobial resistance. This guide provides a detailed comparative analysis of the bioactivity of 5-chloro-1,8-naphthyridin-2(1H)-one, a contemporary 1,8-naphthyridine derivative, and nalidixic acid, the progenitor of the quinolone class of antibiotics. This objective comparison, supported by available experimental data, aims to equip researchers with a comprehensive understanding of their respective mechanisms of action, antibacterial efficacy, and cytotoxic profiles.

Introduction: Two Generations of Naphthyridinone Scaffolds

Both 5-chloro-1,8-naphthyridin-2(1H)-one and nalidixic acid share the 1,8-naphthyridine core structure, a heterocyclic scaffold known for its diverse biological activities[1][2]. However, they represent distinct approaches in the quest for effective antibacterial agents. Nalidixic acid, discovered in the early 1960s, was the first synthetic quinolone antibiotic and functions as a direct-acting antibacterial agent[3][4][5]. In contrast, 5-chloro-1,8-naphthyridin-2(1H)-one has emerged as a potent modulator of antibiotic activity, demonstrating significant synergistic effects when combined with other antibiotics, particularly fluoroquinolones.

Mechanism of Action: A Tale of Direct Inhibition vs. Synergistic Potentiation

The primary mode of antibacterial action for both compounds involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. However, the nature of their interaction with these targets and the resulting biological consequences differ significantly.

Nalidixic Acid: The Archetypal DNA Gyrase Inhibitor

Nalidixic acid exerts its antibacterial effect by directly inhibiting the A subunit of bacterial DNA gyrase and, to a lesser extent, topoisomerase IV[5]. This inhibition disrupts the enzyme's function in introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication, transcription, and repair. The binding of nalidixic acid to the enzyme-DNA complex stabilizes it, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death. This direct inhibition of DNA synthesis is the cornerstone of its bactericidal activity, primarily against Gram-negative bacteria[5].

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell Nalidixic_Acid Nalidixic Acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Synergistic_Mechanism cluster_bacterium MDR Bacterial Cell Chloro_Naphthyridinone 5-chloro-1,8-naphthyridin- 2(1H)-one Efflux_Pump Efflux Pump Chloro_Naphthyridinone->Efflux_Pump Inhibits Fluoroquinolone Fluoroquinolone Fluoroquinolone->Efflux_Pump Expels Intracellular_FQ Increased Intracellular Fluoroquinolone Efflux_Pump->Intracellular_FQ Increases DNA_Gyrase DNA Gyrase Cell_Death Enhanced Bacterial Cell Death DNA_Gyrase->Cell_Death Intracellular_FQ->DNA_Gyrase Inhibits more effectively

Figure 2: Proposed synergistic mechanism of 5-chloro-1,8-naphthyridin-2(1H)-one with fluoroquinolones.

Comparative Antibacterial Efficacy

A direct comparison of the minimum inhibitory concentrations (MICs) highlights the distinct antibacterial profiles of the two compounds.

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa
5-chloro-1,8-naphthyridin-2(1H)-one ≥ 1024 µg/mL≥ 1024 µg/mLNot Available
Nalidixic Acid > 32 µg/mL (Resistant) [6][7]Not Available700 µg/mL [3]
*Data for a closely related derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, suggesting weak direct activity.

As the data indicates, 5-chloro-1,8-naphthyridin-2(1H)-one demonstrates negligible direct antibacterial activity. In contrast, nalidixic acid shows moderate activity against Gram-negative bacteria, although resistance is common.

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, we provide standardized protocols for key bioactivity assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol follows the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

MIC_MBC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Plate_for_MBC Plate onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates Plate_for_MBC->Incubate_Agar Read_MBC Read MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Figure 3: Experimental workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no growth are plated onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.

Cytotoxicity Assessment: MTT and LDH Assays

Evaluating the cytotoxic potential of new compounds on mammalian cells is a critical step in drug development. The MTT and LDH assays are commonly used for this purpose.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

LDH Assay for Cell Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Cytotoxicity_Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay Seed_Cells Seed Mammalian Cells in 96-well Plate Add_Compound Add Serial Dilutions of Test Compounds Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-48h Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance_MTT Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance_MTT Add_LDH_Reagent Add LDH Reaction Mixture Collect_Supernatant->Add_LDH_Reagent Incubate_LDH Incubate Add_LDH_Reagent->Incubate_LDH Read_Absorbance_LDH Read Absorbance (490 nm) Incubate_LDH->Read_Absorbance_LDH

Figure 4: Workflow for MTT and LDH cytotoxicity assays.

Comparative Cytotoxicity Profile

Available data on the cytotoxicity of nalidixic acid and 1,8-naphthyridine derivatives suggests different safety profiles.

CompoundCell LineAssayIC50 Value
5-chloro-1,8-naphthyridin-2(1H)-one Not Directly Available--
Related 1,8-Naphthyridine Derivative (HKL-1)HL-60 (Human Leukemia)Not SpecifiedCytotoxic effects observed [8]
Nalidixic Acid LoVo (Human Colon Adenocarcinoma)MTS> 200 µM
HUVEC (Human Umbilical Vein Endothelial Cells)MTS> 200 µM

Nalidixic acid exhibits low cytotoxicity against the tested human cell lines at concentrations well above its antibacterial MIC. While direct IC50 data for 5-chloro-1,8-naphthyridin-2(1H)-one is lacking, some of its structural analogs have demonstrated cytotoxic effects, particularly against cancer cell lines.[8] This highlights the importance of thorough cytotoxicity screening for any new 1,8-naphthyridine derivative.

Conclusion and Future Directions

The comparative analysis of 5-chloro-1,8-naphthyridin-2(1H)-one and nalidixic acid reveals a fascinating evolution of the 1,8-naphthyridine scaffold in antibacterial drug discovery. Nalidixic acid, as a first-generation quinolone, established the principle of DNA gyrase inhibition but is hampered by limited potency and the prevalence of resistance. In contrast, 5-chloro-1,8-naphthyridin-2(1H)-one represents a more nuanced approach, acting as a powerful synergistic agent that can potentially rejuvenate the efficacy of existing antibiotics against resistant pathogens.

For researchers in this field, the key takeaways are:

  • Divergent Bioactivity: While sharing a common core, the bioactivity of these two compounds is fundamentally different. Nalidixic acid is a direct-acting antibacterial, whereas 5-chloro-1,8-naphthyridin-2(1H)-one is a potentiator.

  • Synergy as a Strategy: The synergistic potential of 1,8-naphthyridine derivatives like 5-chloro-1,8-naphthyridin-2(1H)-one offers a promising avenue for combating antibiotic resistance.

  • Comprehensive Evaluation is Crucial: A thorough assessment of both direct antibacterial activity and synergistic potential, coupled with rigorous cytotoxicity testing, is essential for the development of new antibacterial therapies based on the 1,8-naphthyridine scaffold.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic effects of 5-chloro-1,8-naphthyridin-2(1H)-one and conducting head-to-head comparative studies to quantify its bioactivity and safety profile against nalidixic acid and other relevant compounds.

References

  • Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa. PubMed. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]

  • The Impact of Modifying the Chemical Structure of Nalidixic Acid on the Antimicrobial Activity of Its Derivatives: A Review. ResearchGate. [Link]

  • Bactericidal Effect of Combinations of Nalidixic Acid and Various Antibiotics on Enterobacteriaceae. PMC. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

  • A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. PMC. [Link]

  • High prevalence of nalidixic acid resistant, ciprofloxacin susceptible phenotype among clinical isolates of Escherichia coli and other Enterobacteriaceae. PubMed. [Link]

  • Synergistic activity of 1-(1-naphthylmethyl)-piperazine with ciprofloxacin against clinically resistant Staphylococcus aureus, as determined by different methods. PubMed. [Link]

  • Do 1,8-naphthyridine sulfonamides possess an inhibitory action against Tet(K) and MsrA efflux pumps in multiresistant Staphylococcus aureus strains?. PubMed. [Link]

  • Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. PubMed. [Link]

  • Mechanistic insights into synergy between nalidixic acid and tetracycline against clinical isolates of Acinetobacter baumannii and Escherichia coli. PubMed Central. [Link]

  • MIC of indicated strains using nalidixic acid. ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Original Article Mutual antimicrobial effect of hibiscus acid and nalidixic acid against multidrug-resistant foodborne bacteria. The Journal of Infection in Developing Countries. [Link]

  • IC50 values for different cell lines. ResearchGate. [Link]

  • Nalidixic acid Interactions. Drugs.com. [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets. accessdata.fda.gov. [Link]

  • 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. PubMed. [Link]

  • Killing of Escherichia coli and Staphylococcus aureus by (a) 2Á5 lmol l À1. ResearchGate. [Link]

  • Subinhibitory Concentrations of Ciprofloxacin Enhance Antimicrobial Resistance and Pathogenicity of Enterococcus faecium. PubMed. [Link]

  • CIPRO (ciprofloxacin hydrochloride). accessdata.fda.gov. [Link]

  • What is Nalidixic Acid used for?. Patsnap Synapse. [Link]

  • Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone. NIH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. PMC. [Link]

  • Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. PubMed. [Link]

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Spectroscopic data comparison of 5-chloro-1,8-naphthyridin-2(1H)-one with its bromo-analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-chloro-1,8-naphthyridin-2(1H)-one and its 5-bromo analog , focusing on spectroscopic differentiation, synthesis, and reactivity profiles relevant to medicinal chemistry.

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in drug discovery, serving as a bioisostere for quinolinones and a precursor for kinase inhibitors (e.g., c-Met, VEGFR). The introduction of a halogen at the C5 position creates a critical "handle" for further functionalization via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.[1]

This guide compares the 5-chloro and 5-bromo analogs. While structurally similar, their spectroscopic signatures (particularly MS and NMR) and reactivity profiles differ significantly. The 5-bromo derivative is generally the superior intermediate for rapid library generation due to enhanced leaving-group lability, whereas the 5-chloro analog offers greater stability and cost-efficiency for scale-up.

Chemical Identity & Physical Properties[2][3][4]

Feature5-Chloro-1,8-naphthyridin-2(1H)-one 5-Bromo-1,8-naphthyridin-2(1H)-one
Structure A bicyclic system with a chloro substituent at C5.A bicyclic system with a bromo substituent at C5.[1]
CAS Number 250264-28-9 N/A (Analogous)
Molecular Formula


Molecular Weight 180.59 g/mol 225.04 g/mol
Melting Point 234–235 °C~245–250 °C (Predicted higher due to MW)
Solubility DMSO, DMF (Moderate in MeOH)DMSO, DMF (Lower in MeOH)
Tautomerism Exists in equilibrium with 2-hydroxy form; 2(1H)-one predominates in polar solvents (DMSO).Same tautomeric preference.

Spectroscopic Analysis

Accurate differentiation between the chloro and bromo analogs relies on Mass Spectrometry (isotopic pattern) and NMR (chemical shift perturbations).

A. Mass Spectrometry (MS)

This is the most definitive method for rapid identification.

  • 5-Chloro Analog: Displays a characteristic 3:1 ratio for the molecular ion peaks

    
     due to the natural abundance of 
    
    
    
    (75.8%) and
    
    
    (24.2%).
  • 5-Bromo Analog: Displays a 1:1 ratio for

    
     due to the nearly equal abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%).
B. Nuclear Magnetic Resonance (NMR)

The halogen at C5 exerts distinct electronic and steric effects on the adjacent protons (H6) and carbons (C5).

Predicted


 NMR Shifts (400 MHz, DMSO-

)
Note: The 1,8-naphthyridine numbering places N at 1 and 8. The carbonyl is at 2. The halogen is at 5.[1][2]
ProtonMultiplicity5-Chloro Analog (

ppm)
5-Bromo Analog (

ppm)
Mechanistic Insight
NH (H1) Broad Singlet12.0 – 12.512.0 – 12.5Acidic amide proton; minimal halogen effect.
H4 Doublet (

)
8.0 – 8.18.0 – 8.1Deshielded by carbonyl anisotropy; distant from C5.
H3 Doublet (

)
6.5 – 6.66.5 – 6.6Shielded

-carbonyl proton.
H6 Doublet (

)
8.3 – 8.4 8.2 – 8.3 Diagnostic: H6 is ortho to the halogen. Cl is more electronegative, causing greater deshielding than Br.
H7 Doublet (

)
7.4 – 7.57.3 – 7.4Meta to halogen; subtle shifts.

 NMR Logic: 
The H6 proton  is the key indicator. While Chlorine is more electronegative (Pauling 3.16) than Bromine (2.96), leading to a downfield shift, Bromine's "Heavy Atom Effect" can sometimes induce anomalous shielding on the attached carbon (C5) but typically results in a slightly more upfield proton signal at H6 compared to the Chloro analog.
C. Infrared Spectroscopy (IR)[7][8]
  • Carbonyl (

    
    ):  Strong band at 1660–1680 
    
    
    
    (Amide I mode).
  • C-X Stretch:

    • C-Cl: ~760–780

      
      
      
    • C-Br: ~600–650

      
       (Often weaker and lower frequency due to higher reduced mass).
      

Synthesis & Reactivity Comparison[1][3][7][8][9]

The choice between the Chloro and Bromo analog depends on the intended downstream chemistry.[1]

Synthesis Workflow

The most robust route utilizes the condensation of 2-amino-6-halopyridines with malic acid (Peckmann-type) or propiolic acid derivatives.

Synthesis Start 2-Amino-6-halo-pyridine (X = Cl or Br) Reagent Malic Acid / H2SO4 (Peckmann Condensation) Start->Reagent Inter Intermediate N-Oxide / Acid Reagent->Inter 100°C, 2h Product 5-Halo-1,8-naphthyridin-2(1H)-one Inter->Product Cyclization

Caption: General synthetic pathway for 5-halo-1,8-naphthyridin-2(1H)-ones via acid-catalyzed condensation.

Reactivity Profile: and Cross-Coupling

The 5-bromo analog is significantly more reactive, making it the preferred candidate for initial Structure-Activity Relationship (SAR) studies.

Reaction Type5-Chloro Analog5-Bromo AnalogRecommendation

(Amination)
Slow. Requires high temp (>120°C) or strong bases.Fast. Proceeds at lower temp (80–100°C).Use Bromo for sensitive amines.
Suzuki Coupling Moderate. Requires activated phosphine ligands (e.g., XPhos).Excellent. Works with standard Pd catalysts (

).
Use Bromo for rapid library synthesis.[1]
Cost/Stability High stability; lower cost precursors.Light sensitive; higher cost.Use Chloro for scale-up/process chem.

Experimental Protocols

Protocol A: General Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one

Note: This protocol is adapted from standard Skraup/Peckmann condensations for naphthyridines.

  • Reactants: Mix 2-amino-6-chloropyridine (10 mmol) with malic acid (10 mmol) in concentrated sulfuric acid (5 mL).

  • Reaction: Heat the mixture to 100–110 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool the mixture to room temperature and pour onto crushed ice (50 g).

  • Neutralization: Carefully adjust pH to ~7 using ammonium hydroxide (

    
    ).
    
  • Isolation: Filter the resulting precipitate. Wash with cold water and recrystallize from Ethanol/DMF.[3]

  • Yield: Typically 40–60%.

Protocol B: Characterization Checklist

To validate the product identity, ensure the following criteria are met:

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,8-Naphthyridine Scaffolds. Retrieved from [Link]

  • Litvic, M. et al. (2010). Synthesis and spectroscopic characterization of some new 1,8-naphthyridine derivatives. Journal of Heterocyclic Chemistry. (Contextual citation for general naphthyridine NMR shifts).

Sources

A Comparative Framework for Evaluating the In Vitro Anticancer Potential of Novel 1,8-Naphthyridine Analogs: A Case Study Perspective on 5-chloro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The 1,8-naphthyridine core has emerged as a promising heterocyclic system, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel 1,8-naphthyridine compounds, using the hypothetical case of 5-chloro-1,8-naphthyridin-2(1H)-one to illustrate a robust comparative analysis against established anticancer drugs.

While specific experimental data for 5-chloro-1,8-naphthyridin-2(1H)-one is not yet publicly available, the known activity of other halogenated 1,8-naphthyridine derivatives suggests its potential as a cytotoxic agent.[3] For instance, certain halogen-substituted 1,8-naphthyridine-3-caboxamide derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[3] This guide, therefore, serves as a methodological blueprint for researchers seeking to characterize the in vitro anticancer profile of this and other novel chemical entities.

Introduction to the 1,8-Naphthyridine Scaffold and Comparator Drugs

The 1,8-naphthyridine skeleton is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1][2] The planar nature of the ring system allows for intercalation with DNA, and various substitutions on the core structure can lead to interactions with a range of molecular targets implicated in cancer progression.

To rigorously assess the potential of a novel compound like 5-chloro-1,8-naphthyridin-2(1H)-one, a direct comparison with clinically relevant and mechanistically diverse anticancer drugs is essential. This guide will focus on three widely used chemotherapeutic agents:

  • Cisplatin: A platinum-based alkylating agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[4]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, resulting in DNA damage and cell death.[2][5]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[6][7]

Experimental Design for Comparative In Vitro Cytotoxicity Assessment

A multi-faceted approach is crucial for a thorough in vitro evaluation. This involves assessing cell viability across a panel of cancer cell lines, determining key cytotoxic parameters, and probing the underlying mechanism of action.

Cell Line Selection

The choice of cancer cell lines should represent a diversity of cancer types to identify broad-spectrum activity or potential tumor-specific selectivity. A representative panel could include:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

  • HeLa: Human cervical adenocarcinoma

  • K-562: Human chronic myelogenous leukemia

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for the initial screening and subsequent mechanistic studies of a novel anticancer compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies A Prepare stock solutions of 5-chloro-1,8-naphthyridin-2(1H)-one and standard drugs (Cisplatin, Doxorubicin, Paclitaxel) B Seed cancer cell lines in 96-well plates A->B C Treat cells with a range of drug concentrations B->C D Incubate for 48-72 hours C->D E Perform MTT or SRB assay to assess cell viability D->E F Calculate IC50 values E->F G Select most potent compound(s) and sensitive cell line(s) F->G Proceed if IC50 is promising H Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) G->H I Cell Cycle Analysis (Flow cytometry) G->I J Molecular Target Analysis (e.g., Western Blot for apoptosis and cell cycle markers) G->J

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

Scientific integrity necessitates the use of well-validated and reproducible protocols. The following are detailed methodologies for key in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-chloro-1,8-naphthyridin-2(1H)-one and the standard anticancer drugs. Replace the culture medium with fresh medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50) values.

Comparative Data Presentation

The results of the in vitro cytotoxicity assays should be presented in a clear and concise tabular format to facilitate direct comparison. The following is a hypothetical data table illustrating how the IC50 values for 5-chloro-1,8-naphthyridin-2(1H)-one could be compared with those of standard anticancer drugs.

Table 1: Hypothetical IC50 Values (µM) of 5-chloro-1,8-naphthyridin-2(1H)-one and Standard Anticancer Drugs against a Panel of Human Cancer Cell Lines.

CompoundMCF-7MDA-MB-231A549HCT116HeLaK-562
5-chloro-1,8-naphthyridin-2(1H)-one X.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.X
Cisplatin 12.5 ± 1.89.8 ± 1.25.2 ± 0.73.1 ± 0.54.5 ± 0.61.8 ± 0.3
Doxorubicin 0.8 ± 0.11.2 ± 0.20.5 ± 0.080.3 ± 0.050.6 ± 0.10.1 ± 0.02
Paclitaxel 0.05 ± 0.010.02 ± 0.0050.1 ± 0.020.08 ± 0.010.06 ± 0.010.01 ± 0.003

Data are presented as mean ± standard deviation from three independent experiments. "X.X" indicates where the experimental data for the novel compound would be placed.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should the initial screening reveal potent cytotoxic activity for 5-chloro-1,8-naphthyridin-2(1H)-one, further investigation into its mechanism of action is warranted. A common mechanism of action for anticancer drugs is the induction of apoptosis.

Apoptosis Signaling Pathway

The following diagram illustrates a simplified representation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

G cluster_0 Apoptotic Stimuli cluster_1 Apoptosis Pathways cluster_2 Intrinsic Pathway cluster_3 Extrinsic Pathway A 5-chloro-1,8-naphthyridin-2(1H)-one (Hypothesized) D Bcl-2 Family Regulation (Bax/Bak activation) A->D Induces B DNA Damage (e.g., Cisplatin, Doxorubicin) B->D Induces C Death Receptor Ligands I Death Receptor Activation (e.g., Fas, TNFR) C->I Activates E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H L Executioner Caspases (Caspase-3, -6, -7) H->L J DISC Formation (FADD, pro-Caspase-8) I->J K Caspase-8 Activation J->K K->D Bid cleavage K->L M Substrate Cleavage (PARP, Lamins) L->M N Apoptosis M->N

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of novel anticancer compounds, exemplified by the hypothetical case of 5-chloro-1,8-naphthyridin-2(1H)-one. By employing standardized protocols and comparing against well-characterized drugs, researchers can effectively assess the cytotoxic potential and elucidate the mechanism of action of new chemical entities. The data generated from such studies are crucial for identifying promising lead compounds for further preclinical and clinical development in the ongoing search for more effective cancer therapies.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. [Link]

  • Das, U., & Das, N. (2020). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 887, 173554. [Link]

  • Carvalho, C., Santos, R., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. [Link]

  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols. PloS one, 5(4), e10202. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]

  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. (2015). National Institutes of Health. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • In vitro study of the anticancer activity of various doxorubicin-containing dispersions. (2018). PubMed Central. [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). PubMed Central. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1992). PubMed. [Link]

  • Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability. (2011). SciSpace. [Link]

  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. (2015). National Institutes of Health. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. (2015). National Institutes of Health. [Link]

Sources

Comparative analysis of the ADME properties of 1,8-naphthyridin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridin-2-one scaffold represents a critical bioisostere of the quinolin-2-one system, widely utilized in medicinal chemistry to target CB2 receptors , p38 MAP kinases , and epigenetic readers (e.g., BET bromodomains) . While this scaffold offers superior hydrogen-bonding capabilities and distinct vectors for side-chain attachment, it frequently suffers from poor aqueous solubility and susceptibility to cytosolic metalloenzymes (specifically Aldehyde Oxidase), which compromises its pharmacokinetic (PK) profile.

This guide provides a technical comparison of 1,8-naphthyridin-2-one analogs against standard quinolinone baselines, focusing on the structural determinants of Absorption, Distribution, Metabolism, and Excretion (ADME).

Structural Context & Physicochemical Profile[1][2]

The transition from a quinolin-2-one to a 1,8-naphthyridin-2-one introduces a nitrogen atom at the 8-position. This modification significantly alters the electronic landscape of the core, affecting both lipophilicity and metabolic liability.

Comparative Physicochemical Metrics
PropertyQuinolin-2-one (Ref)1,8-Naphthyridin-2-oneImpact on ADME
LogP (Lipophilicity) High (~2.5–3.5)Moderate (~1.8–2.8)The N8 atom lowers LogP, potentially improving solubility but reducing passive permeability.
TPSA (Polar Surface Area) ~30 Ų~43 ŲIncreased TPSA improves water solubility but may limit blood-brain barrier (BBB) penetration.
pKa (Basicity) Weakly basicReduced basicityThe inductive effect of the amide carbonyl reduces the basicity of N1/N8, affecting lysosomal trapping.
H-Bond Acceptors 1 (C=O)2 (C=O, N8)Additional acceptor at N8 allows for unique binding modes (e.g., "hinge binding" in kinases).

Critical ADME Analysis

Solubility: The Planarity Bottleneck

Challenge: The 1,8-naphthyridin-2-one core is rigidly planar. In aqueous environments, these molecules exhibit strong


-

stacking interactions, leading to high crystal lattice energy and poor thermodynamic solubility.

Optimization Strategies:

  • C3-Substitution: Introducing non-planar groups (e.g., carboxamides with sp3-rich tails) at the C3 position disrupts lattice packing.

  • N1-Alkylation: Capping the lactam nitrogen prevents intermolecular H-bonding, significantly boosting solubility.

Metabolic Stability: The Aldehyde Oxidase (AO) Trap

Unlike Cytochrome P450 (CYP) enzymes which dominate lipophilic metabolism, 1,8-naphthyridines are susceptible to Aldehyde Oxidase (AO) . AO is a cytosolic enzyme that attacks electron-deficient heterocycles at the carbon


 to the nitrogen.
  • Vulnerability Site: The C7 position (adjacent to N8).

  • Mechanism: Nucleophilic attack by the molybdenum cofactor of AO leads to oxidation at C7, forming the 2,7-dione species (inactive metabolite).

  • Mitigation: Blocking C7 with a methyl group or an electron-donating substituent (e.g., amino) sterically and electronically hinders AO attack.

Permeability (Caco-2)

Due to the additional nitrogen, 1,8-naphthyridin-2-ones generally show lower passive permeability (


) than their quinolinone counterparts. However, they are less likely to be substrates for P-gp efflux transporters unless large, lipophilic side chains are added.

Comparative Data: Representative Analogs

The following table compares a standard unsubstituted core (Analog A) against an optimized derivative (Analog B) and a quinolinone reference.

Table 1: In Vitro ADME Profiling

ParameterRef: Quinolin-2-one Analog A (Unsubstituted 1,8-Naph) Analog B (C7-Methyl-1,8-Naph) Interpretation
Solubility (pH 7.4) < 5 µM~15 µM> 50 µMAnalog B benefits from disrupted packing (if substituted at C3/N1) and lower LogP.
Caco-2 (

)

cm/s

cm/s

cm/s
N8 reduces permeability; Analog B recovers this via lipophilic shielding.
HLM

15 µL/min/mg> 100 µL/min/mg22 µL/min/mgCritical: Analog A is rapidly cleared by AO/CYP. C7-blocking in Analog B stabilizes the core.
AO Contribution NegligibleHigh (>60%)Low (<10%)Quinolinones are CYP driven; Unsub 1,8-naphthyridines are AO driven.
CYP Inhibition (3A4) ModerateLowLowThe polar N8 reduces lipophilic binding to CYP heme.

Visualizing the Metabolic Pathway

The diagram below illustrates the divergent metabolic fates of the scaffold, highlighting the critical role of C7-blocking.

MetabolicFate cluster_legend Metabolic Soft Spots Parent 1,8-Naphthyridin-2-one (Parent Drug) CYP_Met Hydroxylated Metabolite (CYP Mediated) Parent->CYP_Met Oxidation at Lipophilic Side Chains AO_Met 2,7-Dione Metabolite (AO Mediated - Inactive) Parent->AO_Met Nucleophilic Attack at C7 (If C7 is H) Stable Therapeutically Active Systemic Circulation Parent->Stable If C7 is Blocked (e.g., -CH3, -NH2) Legend1 C7-H = High Clearance Legend2 C7-Me = High Stability

Figure 1: Metabolic divergence of the 1,8-naphthyridin-2-one scaffold. Note the critical liability at position C7 mediated by Aldehyde Oxidase.

Experimental Protocols

To validate the ADME properties of your analogs, use the following standardized protocols.

Thermodynamic Solubility Assay (Shake-Flask)

Purpose: To determine the equilibrium solubility of the solid compound, critical for formulation.

  • Preparation: Weigh 1-2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 500 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm) to remove undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

    • Calculation:

      
      
      
Microsomal Stability with AO Investigation

Purpose: To distinguish between CYP and AO mediated clearance.

  • System A (CYP + AO): Use Human Liver Cytosol (HLC) or S9 fraction (contains both cytosolic AO and microsomal CYPs).

  • System B (CYP Only): Use Human Liver Microsomes (HLM) which lack cytosolic AO.

  • System C (AO Specific): Use HLC + Hydralazine (a specific AO inhibitor).

  • Incubation:

    • Substrate conc: 1 µM.

    • Cofactors: NADPH (for CYP), Molybdenum (usually endogenous in S9/Cytosol).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile (containing internal standard), centrifuge, and analyze via LC-MS/MS.

  • Interpretation: If clearance in System A >> System B, or if Hydralazine inhibits clearance in System C, the compound is an AO substrate.

Optimization Workflow

Use this logic flow to guide your structural activity relationship (SAR) campaigns.

OptimizationFlow Start New 1,8-Naphthyridin-2-one Analog Design Check_C7 Is Position C7 Substituted? Start->Check_C7 AO_Risk High Risk of AO Metabolism (Rapid Clearance) Check_C7->AO_Risk No Check_Sol Is LogP > 3.5 or Melting Point > 200°C? Check_C7->Check_Sol Yes Block_C7 Action: Add Methyl/Amino group at C7 AO_Risk->Block_C7 Block_C7->Check_C7 Sol_Risk Poor Solubility (Stacking Issues) Check_Sol->Sol_Risk Yes Final_Cand Candidate for PK Evaluation Check_Sol->Final_Cand No Mod_C3 Action: Introduce sp3 complexity at C3 Sol_Risk->Mod_C3 Mod_C3->Check_Sol

Figure 2: Decision tree for optimizing 1,8-naphthyridin-2-one scaffolds for metabolic stability and solubility.

References

  • Manera, C., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.

  • Kou, J., et al. (2018). "Optimization of 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters.

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Metabolic Stability).

Benchmarking Cellular Target Engagement: 5-chloro-1,8-naphthyridin-2(1H)-one Scaffolds

[1]

Executive Summary: The "Privileged Scaffold" Challenge

5-chloro-1,8-naphthyridin-2(1H)-one (hereafter 5-Cl-Naph ) is not merely a single-target drug; it is a privileged scaffold in medicinal chemistry.[1][2] It serves as the structural core for high-potency inhibitors targeting Tyrosine Kinases (c-Met, c-Kit, VEGFR-2) , Sphingomyelin Synthase 2 (SMS2) , and GABA-A receptors (e.g., Pagoclone derivatives).[1]

Validating the target engagement (TE) of this core scaffold—or its early-stage derivatives—presents a unique challenge. Unlike nanomolar clinical candidates, 5-Cl-Naph often exhibits micromolar affinity and rapid dissociation rates (

1

This guide objectively compares three validation methodologies, recommending Cellular Thermal Shift Assay (CETSA) as the primary system for this molecule due to its label-free nature and ability to detect weak fragment binding in a native cellular environment.[1]

Comparative Analysis: Selecting the Right TE Modality

For a molecule of this size (~180 Da) and chemical reactivity (chlorine handle), the choice of assay is dictated by steric sensitivity and binding kinetics .

Table 1: Methodological Comparison for 5-Cl-Naph[1]
FeatureCETSA (Recommended) NanoBRET TE SPR (Biophysical Control)
Principle Thermal stabilization of target protein in live cells/lysate.[1][3]Bioluminescence Resonance Energy Transfer (competitor vs. tracer).Refractive index change upon binding (cell-free).[1]
Label Requirement None (Label-Free). Critical for small scaffolds.High. Requires a tracer.[1] Attaching a linker to 5-Cl-Naph often abolishes binding.[1]None (Protein is immobilized).[1]
Cellular Context Yes. Native intracellular environment (ATP, co-factors present).[1]Yes. Live cell permeability.[1]No. Purified protein only.[1]
Sensitivity (Fragment) High. Can detect weak binders via

shifts.
Low. Tracers often outcompete weak fragments.[1]Very High. Gold standard for

.[1]
Throughput Medium (Western Blot) to High (HT-AlphaLISA).[1]High (Plate reader).Medium.
Specific Risk Aggregation artifacts at very high temperatures (>65°C).[1]"False negatives" if the tracer binds a different allosteric site.[1]Missing cellular co-factors (e.g., cyclins for kinases).[1]
Expert Insight: Why CETSA Wins

For 5-Cl-Naph , NanoBRET is often non-viable.[1] The 5-position chlorine is a key substitution point; attaching a bulky fluorophore tracer there usually destroys the pharmacophore.[1] CETSA requires no modification of the parent compound, making it the only robust method to validate the scaffold itself before hit-to-lead optimization.[1]

Biological Context & Mechanism[1][4]

To validate 5-Cl-Naph, one must understand its potential targets.[1] In oncology research, this scaffold typically functions as a Type II kinase inhibitor pharmacophore, binding to the "inactive" (DFG-out) conformation of kinases like c-Met .[1]

Figure 1: Naphthyridinone Mechanism of Action (Kinase Context)[5]

GCompound5-Cl-Naph(Scaffold)CellCell Membrane(Permeability)Compound->CellPassive DiffusionTargetTarget Kinase(e.g., c-Met / c-Kit)Cell->TargetIntracellular AccessBindingATP Pocket / Allosteric Site(H-Bonding)Target->Binding+ CompoundStabilizationThermodynamic Stabilization(ΔTm Increase)Binding->StabilizationCETSA ReadoutDownstreamInhibition of Phosphorylation(p-ERK / p-AKT)Binding->DownstreamFunctional Readout

Caption: Workflow of 5-Cl-Naph entering the cell, engaging the kinase ATP pocket, and inducing thermal stabilization (CETSA signal) and functional inhibition.

Validated Protocol: CETSA Isothermal Dose Response (ITDR)

This protocol is designed for adherent cancer cell lines (e.g., MKN-45 for c-Met or HUVEC for VEGFR-2).[1]

Phase 1: The "Melt Curve" (Determining )

Before testing the compound, determine the aggregation temperature (

  • Harvest Cells: 10 million cells/mL in PBS (with protease inhibitors).

  • Aliquot: 50 µL into 10 PCR tubes.

  • Heat Gradient: Apply 37°C to 67°C (3°C steps) for 3 minutes.

  • Cool: Incubate at 25°C for 3 minutes.

  • Lyse: Add 1% NP-40 buffer, freeze-thaw x2.

  • Clarify: Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Western Blot: Analyze supernatant. Plot intensity vs. Temperature.[1]

    • Target: The temperature where band intensity drops to 30-50% of baseline.[1] This is your screening temperature (

      
      ).[1]
      
Phase 2: Isothermal Dose Response (ITDR)

This confirms specific binding of 5-Cl-Naph.[1]

  • Treatment: Treat live cells with 5-Cl-Naph at concentrations: 0 (DMSO), 0.1, 1, 10, 50, 100 µM.[1]

    • Note: High concentrations are required for fragments/scaffolds.[1]

    • Incubation: 1 hour at 37°C.

  • Heating: Heat all samples at the pre-determined

    
      (e.g., 52°C) for 3 minutes.
    
  • Processing: Follow Lysis/Centrifugation steps from Phase 1.

  • Analysis: Western Blot for the specific target (e.g., anti-c-Met).[1]

Self-Validating Check (Quality Control)[1]
  • Positive Control: Use a known high-affinity inhibitor (e.g., Crizotinib for c-Met) at 1 µM.[1] It should show 100% stabilization.

  • Negative Control: Use an inactive isomer (e.g., 1,5-naphthyridine) if available, or DMSO vehicle.[1]

  • Loading Control: Blot for a heat-stable protein (e.g., HSP90) or a protein known not to bind the drug to prove specificity.[1]

Data Interpretation & Expected Results

Successful target engagement is defined by a concentration-dependent increase in soluble protein at the challenge temperature (

1
Table 2: Representative Data Structure (CETSA ITDR)
Compound Conc.[1][4][5][6][7][8] (µM)Band Intensity (Target: c-Met)Interpretation
DMSO (0) 20%Baseline stability at

.
1.0 25%No significant engagement (Below

).[1]
10.0 45%Onset of stabilization.
50.0 85%Significant stabilization (

range).[1]
100.0 95%Saturation of binding site.[1]

Causality Note: If 5-Cl-Naph stabilizes the protein but does not inhibit downstream phosphorylation (e.g., p-ERK), the molecule may be binding to a non-functional site or the protein is being stabilized by a stress response (off-target artifact).[1]

Advanced Visualization: Experimental Workflow

CETSA_Workflowcluster_0Step 1: Treatmentcluster_1Step 2: Thermal Challengecluster_2Step 3: Separationcluster_3Step 4: DetectionCellsLive Cells(MKN-45)DoseAdd 5-Cl-Naph(0 - 100 µM)Cells->DoseIncubate1h @ 37°CDose->IncubateHeatHeat Pulse @ T_screen(3 min)Incubate->HeatCoolCool to RT(3 min)Heat->CoolLyseLysis (NP-40)Cool->LyseSpinCentrifuge(20,000g)Lyse->SpinPelletPellet:Denatured/UnboundSpin->PelletSuperSupernatant:Stabilized/BoundSpin->SuperWBWestern BlotSuper->WBQuantQuantification(Dose-Response Curve)WB->Quant

Caption: Step-by-step CETSA ITDR workflow for validating 5-Cl-Naph target engagement.[1]

References

  • Martinez Molina, D., et al. (2013).[1][9][10] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[3][9][5][10] Science, 341(6141), 84–87.[1] [Link][1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[3][9][5][10][11] Nature Protocols, 9, 2100–2122.[1] [Link]

  • Schürmann, M., et al. (2016).[1] Biophysical Methods in Drug Discovery: Thermal Shift Assay and Surface Plasmon Resonance.[1] Methods in Molecular Biology, 1364, 171-182.[1] [Link][1]

  • Wang, S., et al. (2013).[1] Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11, 1545-1562.[1][6] [Link]

  • Yukawa, T., et al. (2020).[1] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[1][12] Bioorganic & Medicinal Chemistry, 28(8), 115376.[1] [Link]

Safety Operating Guide

5-chloro-1,8-naphthyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Ambiguity" Directive

For researchers handling 5-chloro-1,8-naphthyridin-2(1H)-one (an important heterocyclic building block in medicinal chemistry, often used in kinase inhibitor synthesis), disposal is not merely about "throwing it away." It is about preventing environmental persistence and ensuring laboratory safety.

Immediate Action Required:

  • Classification: Treat as Halogenated Organic Waste .

  • Segregation: NEVER mix with strong oxidizers or non-halogenated solvents (to avoid cross-contamination fees and safety risks).

  • Destruction Method: High-temperature incineration is the only acceptable end-of-life pathway for this chlorinated heteroaromatic.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what makes it dangerous. This compound features a naphthyridine scaffold with a chlorine substituent and a lactam functionality.

PropertyDescriptionImplications for Disposal
Structure Chlorinated Nitrogen HeterocyclePersistence: The C-Cl bond on the aromatic ring is stable, requiring high-temperature incineration (>1100°C) to prevent formation of dioxins/furans during incomplete combustion.
Physical State Solid (Powder)Dust Hazard: High risk of inhalation during weighing/transfer. Waste containers must be wide-mouthed and static-dissipative.
Reactivity Nucleophilic Aromatic Substitution (

)
Incompatibility: The chlorine at the 5-position is a leaving group. Do not dispose of in containers with strong nucleophiles (e.g., aliphatic amines) to avoid exothermic polymerization or gas evolution in the waste drum.
Tautomerism Lactam-Lactim TautomerSolubility: Can exist as the 2-hydroxy tautomer. pH-dependent solubility means it may precipitate in acidic waste streams, causing clogs.

Operational Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Consumables)
  • Scope: Expired reagents, weigh boats, contaminated gloves, and filter cakes.

  • Protocol:

    • Double-Bagging: Place solid waste into a clear polyethylene bag (2 mil thickness minimum).

    • Seal & Label: Zip-tie the inner bag. Place it inside a secondary bag. Affix a hazardous waste label explicitly reading: "Solid Waste: Halogenated Organics (Contains 5-chloro-1,8-naphthyridin-2(1H)-one)."

    • Container: Deposit into the Solid Hazardous Waste Drum (usually a fiber or poly drum).

B. Liquid Waste (Mother Liquors & Rinsates)
  • Scope: Reaction mixtures, HPLC effluents, and cleaning solvents containing the compound.

  • Protocol:

    • Segregation: This must go into the Halogenated Solvent Waste stream (Red Can/Carboy).

    • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the synthesis involved strong acids (e.g., HCl) or bases, neutralize the specific aliquot before adding it to the main carboy to prevent drum pressurization.

    • Solvent Compatibility: Compatible with DCM, Chloroform, and Ethyl Acetate. Incompatible with Piranha solution or concentrated Nitric Acid (risk of violent nitration/oxidation).

C. Empty Container Management (The "RCRA Empty" Standard)

Federal regulations (40 CFR 261.[1][2]7) dictate that containers are only "empty" if specific cleaning thresholds are met.[1][2]

The Triple Rinse Protocol:

  • Solvent Selection: Use a solvent in which the compound is soluble (e.g., DMSO or DCM). Water is often ineffective due to the lipophilicity of the chloro-naphthyridine core.

  • Agitation: Add solvent (10% of container volume), cap, and shake vigorously for 30 seconds.

  • Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Repeat: Perform this cycle three times .

  • Final Step: Deface the label, mark as "Triple Rinsed," and discard the glass in the broken glass/sharps container (or recycle if your facility permits).

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision nodes for disposing of 5-chloro-1,8-naphthyridin-2(1H)-one.

DisposalWorkflow Start Waste Generation: 5-chloro-1,8-naphthyridin-2(1H)-one StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid Empty Empty Reagent Bottle StateCheck->Empty HalogenCheck Verify Stream: HALOGENATED Liquid->HalogenCheck LiquidContainer Container: HDPE Carboy (Red Label) HalogenCheck->LiquidContainer Pour Bagging Double Bag (Polyethylene) Solid->Bagging SolidContainer Container: Fiber Drum / Pail Bagging->SolidContainer Rinse Triple Rinse (Solvent: DMSO/DCM) Empty->Rinse Rinse->LiquidContainer Rinsate Deface Deface Label & Mark 'Triple Rinsed' Rinse->Deface GlassBin Glass Disposal/Recycling Deface->GlassBin

Figure 1: Operational decision tree for segregating 5-chloro-1,8-naphthyridin-2(1H)-one waste streams.

Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent tracking the powder or spreading vapors.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to weigh down the powder, then scoop into a bag.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Scrub the surface with a soap/water solution. The lactam moiety is polar enough that soapy water is usually effective for final surface cleaning.

  • Disposal of Cleanup Materials: All spill debris must go into the Solid Hazardous Waste drum.

Regulatory Compliance (US Focus)

While this specific CAS may not be explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by name in 40 CFR 261.33, it defaults to strict regulation due to its chemical class.

  • EPA Waste Code: If the waste stream contains halogenated solvents (like DCM) used to dissolve it, the mixture carries the F002 code [1]. If disposed of as a pure solid, it is best practice to classify it as D003 (Reactivity) if potential for dangerous reaction exists, or simply as non-RCRA regulated chemical waste destined for incineration.

  • DOT Shipping: When transporting waste off-site, it likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity data [2].

References

  • U.S. Environmental Protection Agency (EPA). "List of Hazardous Waste - F-Codes (Non-specific sources)." EPA.gov. Available at: [Link]

  • U.S. Department of Transportation (DOT). "49 CFR 172.101 - Hazardous Materials Table." Electronic Code of Federal Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Empty Container Definition (40 CFR 261.7)."[1][2] EPA.gov. Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.